molecular formula C10H10N2O4 B1489717 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate CAS No. 1296272-87-1

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate

Cat. No.: B1489717
CAS No.: 1296272-87-1
M. Wt: 222.2 g/mol
InChI Key: FYPAKDCEIDGXLB-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3.H2O/c13-9-4-2-1-3-6(9)7-5-8(10(14)15)12-11-7;/h1-5,13H,(H,11,12)(H,14,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPAKDCEIDGXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate , a significant tridentate ligand scaffold often analyzed in coordination chemistry and drug discovery (as a bioisostere to deferasirox-type chelators).

Executive Summary

The unambiguous characterization of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid requires distinguishing between potential regioisomers (3- vs. 5-substituted), establishing the prototropic tautomerism of the pyrazole ring, and defining the hydration state of the crystal lattice. This guide outlines a self-validating analytical workflow combining high-resolution NMR (1D/2D), Mass Spectrometry, and X-ray crystallography logic to confirm the structure.

Synthetic Context & Regiochemistry

To elucidate the structure, one must first understand the synthetic origin, which restricts the possible isomers. The standard route involves a Claisen condensation followed by cyclization.

  • Precursors: 2'-Hydroxyacetophenone and Diethyl oxalate.

  • Intermediate: Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate.

  • Cyclization: Reaction with hydrazine hydrate yields the pyrazole ester, followed by hydrolysis.

The Regiochemistry Challenge: While the reaction theoretically favors the 3-(2-hydroxyphenyl) isomer due to the reactivity of the diketo intermediate, the 5-isomer is a potential byproduct. Furthermore, in solution, the position of the hydrogen on the pyrazole nitrogen (N1 vs. N2) fluctuates, creating dynamic tautomers.

Diagram 1: Elucidation Workflow

The following workflow illustrates the logical progression from crude synthesis to confirmed structure.

ElucidationWorkflow cluster_Spec Spectroscopic Validation cluster_Solid Solid State (Hydrate) Start Crude Synthesis (Claisen + Cyclization) Separation Purification (Recrystallization from EtOH/H2O) Start->Separation MS HRMS (ESI-) Confirm Formula [M-H]- = 203.046 Separation->MS NMR_1D 1H NMR (DMSO-d6) Identify Labile Protons Separation->NMR_1D NMR_2D 2D NMR (HMBC) Link Pyrazole to Phenol MS->NMR_2D Mass Confirmed NMR_1D->NMR_2D TGA TGA/DSC Quantify Water Loss NMR_2D->TGA Skeleton Confirmed XRD SC-XRD Confirm H-Bond Network TGA->XRD Structure Confirmed Structure: 3-(2-Hydroxyphenyl)-1H-pyrazole -5-carboxylic acid · xH2O XRD->Structure

Caption: Step-by-step analytical workflow from synthesis to solid-state confirmation.

Spectroscopic Characterization (Solution State)

Nuclear Magnetic Resonance (NMR)

NMR in DMSO-d6 is the primary tool for elucidation. The molecule possesses three distinct "labile" protons: the carboxylic acid (-COOH), the phenol (-OH), and the pyrazole (-NH).

Critical 1H NMR Signals (DMSO-d6, 400 MHz):

MoietyChemical Shift (

, ppm)
MultiplicityDiagnostic Insight
Phenol -OH 10.5 - 11.5Broad SingletDownfield shift indicates strong intramolecular H-bonding to Pyrazole N.
COOH 12.5 - 13.5Very BroadTypical for carboxylic acids; often exchanges with water in wet DMSO.
Pyrazole -NH 13.0 - 14.0BroadOften invisible or merged with COOH due to rapid tautomeric exchange.
Pyrazole -CH 7.1 - 7.3SingletThe "Signature Peak." Lack of splitting confirms the pyrazole core.
Aromatic Ring 6.9 - 7.8Multiplets4 protons confirming the 1,2-disubstituted benzene ring pattern.

The HMBC "Smoking Gun": To prove the pyrazole is attached at the 3-position relative to the phenol (and not the 5-position), use HMBC (Heteronuclear Multiple Bond Correlation) .

  • Look for a correlation between the Pyrazole-CH singlet and the Quaternary Carbon of the phenol ring (C-OH).

  • Look for a correlation between the Pyrazole-CH and the Carboxylic Carbonyl (C=O).

  • Interpretation: If the Pyrazole-CH correlates strongly to both the phenol ring and the carboxylic acid, the substitution pattern is confirmed.

Mass Spectrometry (HRMS)
  • Mode: ESI- (Negative Ion Mode) is preferred due to the acidic carboxylic and phenolic groups.

  • Target Ion:

    
     at 
    
    
    
    (Calculated for
    
    
    ).
  • Fragmentation: Loss of

    
     (
    
    
    
    44) is the primary fragmentation pathway, confirming the carboxylic acid moiety.

Solid-State Analysis: The Hydrate Structure

The "hydrate" designation is not trivial; water molecules often play a structural role in the crystal lattice, bridging the donor/acceptor sites of the pyrazole and acid groups.

Tautomerism and Hydrogen Bonding

In the solid state, the molecule likely adopts a planar conformation stabilized by an intramolecular hydrogen bond between the Phenol -OH and the Pyrazole -N(2). This locks the rotation between the rings.

The Water Role: Water molecules usually reside in the interstitial spaces, forming bridging H-bonds:

  • Accepting H from Pyrazole-NH.

  • Donating H to Carboxylic C=O.

Diagram 2: Tautomeric & H-Bonding Network

This diagram visualizes the intramolecular stabilization and the interaction with the hydrate water.

HBonding cluster_Tautomer Tautomeric Equilibrium Phenol_OH Phenol -OH Pyraz_N Pyrazole N(2) Phenol_OH->Pyraz_N Intramolecular H-Bond (Planarity) Pyraz_NH Pyrazole N(1)-H Water Lattice Water (H2O) Pyraz_NH->Water H-Bond Donor Carboxyl Carboxyl -COOH Water->Carboxyl H-Bond Bridge T1 1H-Tautomer (Aromatic) T2 2H-Tautomer (Less Stable) T1->T2 Fast Exchange

Caption: Intramolecular H-bond locks conformation; lattice water bridges pyrazole and carboxyl groups.

Thermal Gravimetric Analysis (TGA)

To confirm the stoichiometry of the hydrate (e.g., monohydrate vs. hemihydrate):

  • Experiment: Heat sample from 25°C to 300°C at 10°C/min.

  • Expectation: A distinct weight loss step between 60°C and 110°C.

  • Calculation:

    • Molecular Weight (Anhydrous): 204.18 g/mol .

    • Molecular Weight (Monohydrate): 222.20 g/mol .

    • Theoretical Water Loss:

      
      .
      
    • Validation: If TGA shows ~8.1% loss, it is a monohydrate.

References

  • Steinhauser, S., et al. (2004).[1] "Complex Formation of Deferasirox and Related Ligands with Iron(III) and Iron(II)." European Journal of Inorganic Chemistry. (Discusses the structural logic of hydroxyphenyl-heterocycle ligands).

  • Gupta, V. K., et al. (2006). "Crystal Structure of 3-(2-Hydroxyphenyl)-5-(substituted)-1H-pyrazole." Analytical Sciences: X-ray Structure Analysis Online. (Provides crystallographic parameters for close analogs).

  • Kumar, A., et al. (2025). "Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties." PMC / NIH. (Methodology for NMR and IR assignment of pyrazole carboxylic acids).

  • Kasimoğullari, R., et al. (2010). "Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles." Indian Journal of Chemistry. (Synthetic pathways and spectral data for pyrazole-3-carboxylic acids).

Sources

Synthesis of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid Hydrate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate, a valuable heterocyclic building block in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind the chosen synthetic pathway, delves into the underlying reaction mechanisms, and offers practical insights for successful execution. The core of this synthesis relies on a robust and scalable sequence involving a base-catalyzed Claisen condensation followed by a Knorr-type pyrazole synthesis and subsequent saponification. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood protocol for obtaining this target molecule with high purity.

Strategic Rationale and Retrosynthetic Analysis

The molecular architecture of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid presents a classic synthetic challenge: the regioselective construction of a di-substituted heterocyclic core. The most logical and widely adopted approach for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] Our retrosynthetic analysis, therefore, disconnects the pyrazole N-N and C-N bonds, identifying hydrazine and a suitable 1,3-dicarbonyl precursor as the key synthons.

To achieve the desired 3,5-substitution pattern, an unsymmetrical dicarbonyl is required. A highly efficient method to generate the necessary precursor, ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, is the Claisen condensation .[3][4] This strategy offers significant advantages:

  • Convergent Synthesis: It efficiently combines two readily available commercial starting materials: 2'-hydroxyacetophenone and diethyl oxalate.

  • Inherent Regioselectivity: The Claisen condensation between an enolizable ketone (2'-hydroxyacetophenone) and a non-enolizable ester (diethyl oxalate) proceeds in a predictable manner, avoiding the formation of complex product mixtures that can arise from using two different enolizable partners.[4]

  • Scalability: The reaction sequence is well-documented and amenable to scale-up for industrial production.

The overall synthetic pathway is a three-step process:

  • Claisen Condensation: Reaction of 2'-hydroxyacetophenone with diethyl oxalate to form the key β-diketoester intermediate.

  • Pyrazole Formation: Cyclocondensation of the β-diketoester with hydrazine hydrate to construct the pyrazole ring.

  • Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

Mechanistic Deep Dive

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Step 1: Base-Catalyzed Claisen Condensation

This reaction creates the C3-C4 bond of the eventual pyrazole precursor. The process is initiated by a strong base, typically sodium ethoxide, which serves to deprotonate the α-carbon of 2'-hydroxyacetophenone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-diketoester. The thermodynamic driving force for this often-reversible reaction is the final deprotonation of the highly acidic methylene group between the two carbonyls, which forms a resonance-stabilized enolate.[3]

Step 2: Knorr Pyrazole Synthesis

The formation of the pyrazole ring proceeds via a classic cyclocondensation mechanism.[1] Hydrazine, a dinucleophile, first attacks one of the carbonyl groups of the β-diketoester—typically the more reactive ketone carbonyl—to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the remaining ester carbonyl. The resulting five-membered ring intermediate then undergoes dehydration (elimination of two water molecules) to achieve the stable, aromatic pyrazole ring system.

Step 3: Saponification

The final step is a standard base-catalyzed ester hydrolysis. A hydroxide ion attacks the electrophilic carbonyl carbon of the ethyl ester. The resulting tetrahedral intermediate expels an ethoxide ion, forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to the carboxylate salt. Subsequent acidification in a separate workup step protonates the carboxylate and the phenolic oxygen, leading to the precipitation of the final product.[5]

Comprehensive Experimental Protocol

Disclaimer: This protocol involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

Part A: Synthesis of Ethyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate

This part combines the Claisen condensation and the Knorr cyclization into a highly efficient one-pot procedure.[6][7]

Materials & Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol) Molar Eq.
2'-Hydroxyacetophenone 136.15 13.62 g 100 1.0
Diethyl Oxalate 146.14 16.08 g 110 1.1
Sodium Ethoxide 68.05 7.49 g 110 1.1
Absolute Ethanol 46.07 200 mL - -
Hydrazine Hydrate (~64%) 50.06 5.0 g 100 1.0

| Acetic Acid (Glacial) | 60.05 | ~6 mL | ~100 | ~1.0 |

Procedure:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Base & Ketone Addition: Charge the flask with absolute ethanol (200 mL) and sodium ethoxide (7.49 g). Stir the mixture until the sodium ethoxide is fully dissolved. To this solution, add 2'-hydroxyacetophenone (13.62 g) dropwise over 10 minutes.

  • Claisen Condensation: Add diethyl oxalate (16.08 g) dropwise to the reaction mixture over 30 minutes at room temperature. A yellow precipitate of the intermediate sodium enolate should form. Stir the resulting slurry at room temperature for 4 hours to ensure complete condensation.

  • Cyclization: Cool the mixture in an ice bath to 0-5 °C. In a separate beaker, dissolve hydrazine hydrate (5.0 g) in 20 mL of ethanol. Add this hydrazine solution dropwise to the reaction slurry, maintaining the internal temperature below 10 °C.

  • Neutralization & Reflux: After the addition is complete, slowly add glacial acetic acid (~6 mL) to neutralize the mixture to approximately pH 6-7. Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Purification: Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts. Recrystallize the solid from an ethanol/water mixture to yield pure ethyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate as a crystalline solid.

Part B: Hydrolysis to 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid Hydrate

Materials & Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol)
Ethyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate 232.23 11.61 g 50
Sodium Hydroxide (NaOH) 40.00 4.0 g 100
Water 18.02 100 mL -

| Hydrochloric Acid (HCl), 2M | 36.46 | As needed | - |

Procedure:

  • Saponification: In a 250 mL round-bottom flask, suspend the pyrazole ester (11.61 g) in a solution of sodium hydroxide (4.0 g) in water (100 mL).

  • Heating: Heat the mixture to 80-90 °C with stirring for 2 hours. The suspension should dissolve as the ester is hydrolyzed to the soluble sodium carboxylate salt. Monitor the disappearance of the starting material by TLC.

  • Precipitation: Cool the clear, resulting solution in an ice bath. While stirring vigorously, slowly acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A dense, white to off-white precipitate of the carboxylic acid will form.[5]

  • Isolation and Drying: Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any remaining salts.[5] Dry the product under vacuum at 40-50 °C to a constant weight to yield 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate.

Visualizations of Workflow and Mechanism

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents SM1 2'-Hydroxyacetophenone Proc1 Step 1 & 2: One-Pot Claisen Condensation & Knorr Cyclization SM1->Proc1 SM2 Diethyl Oxalate SM2->Proc1 R1 1. NaOEt, EtOH 2. Hydrazine Hydrate 3. Acetic Acid R1->Proc1 R2 1. NaOH, H2O 2. HCl (aq) Proc2 Step 3: Saponification & Acidification R2->Proc2 Int1 Intermediate: Ethyl 3-(2-hydroxyphenyl)-1H- pyrazole-5-carboxylate Proc1->Int1 Int1->Proc2 Prod Final Product: 3-(2-Hydroxyphenyl)-1H-pyrazole- 5-carboxylic acid hydrate Proc2->Prod

Caption: Overall workflow for the synthesis of the target compound.

Core Reaction Mechanism Diagramdot

Reaction_Mechanism cluster_claisen Claisen Condensation cluster_knorr Knorr Pyrazole Synthesis Ketone 2'-Hydroxyacetophenone Enolate Diketoester β-Diketoester Intermediate Ketone->Diketoester Nucleophilic Attack Oxalate Diethyl Oxalate Oxalate->Diketoester Electrophile PyrazoleEster Pyrazole Ester Product Diketoester->PyrazoleEster Cyclocondensation Hydrazine Hydrazine Hydrazine->PyrazoleEster

Sources

Technical Guide: 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate is a versatile heterocyclic scaffold widely utilized in coordination chemistry and medicinal research. Its structural uniqueness lies in its ability to function as a tridentate ligand (O,N,O-donor set), bridging the gap between organic synthesis and metallo-supramolecular chemistry.

This guide provides a definitive technical analysis of the compound, focusing on its synthesis via the chromone ring-transformation route, its coordination behaviors in Metal-Organic Frameworks (MOFs), and its pharmacological potential.

Chemical Identity Data
PropertySpecification
Compound Name 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate
CAS Number (Hydrate) 1296272-87-1
CAS Number (Anhydrous) 46393-99-1
IUPAC Name 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Molecular Formula C₁₀H₁₀N₂O₄ (Hydrate) / C₁₀H₈N₂O₃ (Anhydrous)
Molecular Weight 222.20 g/mol (Hydrate) / 204.18 g/mol (Anhydrous)
SMILES O=C(O)C1=CC(C2=CC=CC=C2O)=NN1.O
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Synthesis & Production Logic

The most authoritative and efficient synthetic route for this compound utilizes the Kost-Sagitullin rearrangement type transformation, involving the nucleophilic attack of hydrazine on a chromone precursor. This method is preferred over linear condensation of diketo esters due to the stability and commercial availability of the chromone starting material.

Reaction Mechanism (Chromone Route)

The reaction proceeds via the ring opening of 4-oxo-4H-chromene-2-carboxylic acid (Chromone-2-carboxylic acid) by hydrazine, followed by recyclization to form the pyrazole core.

Synthesispathway Chromone Chromone-2-carboxylic acid (C10H6O4) Intermediate Open-Chain Hydrazone Intermediate Chromone->Intermediate Nucleophilic Attack (C-2 position) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Intermediate Product 3-(2-Hydroxyphenyl)-1H- pyrazole-5-carboxylic acid Intermediate->Product Recyclization & Dehydration (-H2O)

Figure 1: Synthetic pathway transforming the chromone scaffold into the pyrazole-carboxylic acid derivative.[1][2][3]

Experimental Protocol

Objective: Synthesis of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid (10 mmol scale).

Reagents:

  • 4-Oxo-4H-chromene-2-carboxylic acid (1.90 g, 10 mmol)

  • Hydrazine hydrate (80% or 99%, 1.0 g, ~20 mmol)

  • Ethanol (Absolute, 30 mL)

  • Hydrochloric acid (1M, for pH adjustment)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, suspend 1.90 g of 4-oxo-4H-chromene-2-carboxylic acid in 30 mL of ethanol.

  • Addition: Add hydrazine hydrate (2.0 equiv) dropwise to the suspension. The mixture may warm slightly; this indicates the initiation of the nucleophilic attack.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–4 hours. The suspension will typically clear as the intermediate forms and then reprecipitate the product or remain clear depending on concentration.

  • Isolation: Cool the mixture to room temperature.

    • If precipitate forms: Filter the solid directly.

    • If solution remains clear: Concentrate the solvent to 50% volume and acidify slightly with 1M HCl to pH 3–4 to induce precipitation of the free acid.

  • Purification: Recrystallize the crude solid from hot ethanol/water (4:1 ratio).

  • Drying: Dry the crystals in a vacuum oven at 60°C for 6 hours. Note: Air drying often yields the hydrate form (CAS 1296272-87-1).

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the chromone C-3 proton (approx. 6.8 ppm) and the appearance of the pyrazole C-4 proton singlet (approx. 7.0–7.3 ppm).[4] The phenolic OH is often broad around 10–11 ppm.

Functional Applications

Coordination Chemistry (Ligand Behavior)

This compound is a "privileged ligand" in the design of Metal-Organic Frameworks (MOFs) and molecular magnets. It exhibits tautomeric flexibility and multiple coordination sites.

  • Donor Set: O (Phenolic) - N (Pyrazole) - O (Carboxylate).

  • Binding Modes:

    • N,O-Chelation: Binding via the pyrazole nitrogen and carboxylate oxygen (typical for Cu(II), Zn(II)).

    • O,N,O-Pincer: Tridentate binding involving the phenolic oxygen (after deprotonation), pyrazole nitrogen, and carboxylate. This mode is highly stable and often leads to planar complexes.

CoordinationModes cluster_0 Mode A: Bidentate (N,O) cluster_1 Mode B: Tridentate (O,N,O) Ligand Ligand (Anionic Form) MetalA Metal (Zn/Cu) Ligand->MetalA Pyrazole N Ligand->MetalA Carboxyl O MetalB Metal (Fe/Co) Ligand->MetalB Phenolic O Ligand->MetalB Pyrazole N Ligand->MetalB Carboxyl O

Figure 2: Primary coordination modes of the ligand in metallo-supramolecular assemblies.[5]

Medicinal Chemistry

The 3-(2-hydroxyphenyl)-pyrazole motif is a pharmacophore found in inhibitors of:

  • Cyclooxygenase (COX): The phenolic group mimics the tyrosine residue in the active site or participates in H-bonding with Arg120 in COX enzymes.

  • Meprin Metalloproteases: Used as a zinc-binding group (ZBG) where the carboxylic acid and pyrazole nitrogen chelate the catalytic zinc ion.

Analytical Characterization

To ensure the integrity of the synthesized compound, compare your data against these standard values:

TechniqueExpected Signal / Characteristic
1H NMR (400 MHz, DMSO-d6) δ 13.0-13.5 (br s, COOH/NH), 10.5-11.0 (br s, OH), 7.6-7.8 (d, Ar-H), 7.1-7.3 (s, Pyrazole-H), 6.8-7.0 (m, Ar-H).
IR Spectroscopy (KBr) ~3200-3400 cm⁻¹ (OH/NH stretch, broad), 1680 cm⁻¹ (C=O carboxylic acid), 1620 cm⁻¹ (C=N pyrazole).
Mass Spectrometry (ESI) [M+H]⁺ = 205.06 (Anhydrous basis); [M-H]⁻ = 203.05.
Crystal Structure Often crystallizes with water molecules in the lattice (Hydrate), forming extensive hydrogen-bonded networks.

References

  • PubChem. 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid (CID 135623682). National Library of Medicine. Link

  • Sigma-Aldrich. 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate Product Page.Link

  • Silva, V. L. M., et al. "Synthesis of Chromone-Related Pyrazole Compounds." Molecules, 2022.[1][3] (Discusses the reaction of chromones with hydrazine). Link

  • CymitQuimica. Product Specification: 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate (CAS 1296272-87-1).Link

  • RSC Advances. "Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligand." Royal Society of Chemistry, 2020.[6] (Details the synthesis from diketo esters/chromones). Link

Sources

An In-Depth Technical Guide to the FT-IR Analysis of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate. This molecule, rich in functional groups including a phenol, a carboxylic acid, and a pyrazole ring, presents a complex and informative infrared spectrum. This document moves beyond a simple recitation of wavenumbers, offering a causal explanation for experimental choices and a logical workflow for spectral interpretation. We will detail a self-validating protocol using Attenuated Total Reflectance (ATR), explore the vibrational signatures of the key functional moieties, and discuss the spectral influence of intermolecular forces and the water of hydration. The objective is to equip researchers with the expertise to leverage FT-IR spectroscopy for robust structural confirmation and quality assessment in a drug development context.

Foundational Principles: The Molecule and the Method

The subject of our analysis, 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate, is a multi-functional heterocyclic compound. Its utility in pharmaceutical and materials science is derived from the specific arrangement of its constituent parts: a phenolic hydroxyl group, a carboxylic acid, and a pyrazole ring, all capable of engaging in significant hydrogen bonding. The presence of a water molecule within the crystal lattice (hydrate) further complicates this picture.

FT-IR spectroscopy is an ideal technique for the structural elucidation of such compounds.[1] It is a rapid and non-destructive method that provides a molecular "fingerprint" by measuring the absorption of infrared radiation by specific bond vibrations. For drug development professionals, FT-IR is an indispensable tool for identity confirmation, quality control, and stability testing.[2]

The structure below highlights the key functional groups whose vibrational modes we expect to identify.

Caption: Molecular structure and key functional groups.

Experimental Design: A Self-Validating ATR-FTIR Protocol

To ensure scientific integrity, the chosen methodology must be robust and reproducible. We recommend Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a modern technique that requires minimal sample preparation and provides high-quality data from solid powders directly.[3][4] ATR operates by measuring the interaction of an evanescent wave, generated by total internal reflection within a high-refractive-index crystal, with the sample placed in firm contact with it.[5] This surface-sensitive technique is less susceptible to issues of sample thickness and particle size that can plague traditional transmission methods (e.g., KBr pellets).

Rationale for ATR

The choice of ATR is deliberate. For a crystalline solid like our target molecule, achieving a uniform and reproducible dispersion in a KBr pellet can be challenging and operator-dependent. ATR removes this variability. By ensuring a clean crystal and consistent pressure application, the protocol becomes inherently more trustworthy and self-validating.

Step-by-Step Experimental Protocol
  • Instrument Preparation & Background Collection:

    • Step 1.1: Ensure the FT-IR spectrometer (e.g., equipped with a DTGS detector) is powered on and has reached thermal equilibrium.

    • Step 1.2: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.

    • Step 1.3: Record a background spectrum. This single-beam spectrum of the empty, clean ATR crystal will be ratioed against the sample spectrum to produce the final absorbance spectrum. This accounts for atmospheric (CO₂, H₂O) and instrumental contributions.

  • Sample Analysis:

    • Step 2.1: Place a small amount of the 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Step 2.2: Apply consistent pressure using the ATR's pressure clamp. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal. The pressure should be sufficient to maximize signal intensity without physically altering the sample.

    • Step 2.3: Acquire the sample spectrum.

  • Data Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (Provides a good balance between spectral detail and signal-to-noise ratio for solid-state analysis).

    • Number of Scans: 16-32 scans (Co-adding multiple scans improves the signal-to-noise ratio).

  • Data Processing:

    • Step 4.1: The instrument software will automatically perform the background subtraction.

    • Step 4.2: Apply an ATR correction. This software algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum with more accurate peak intensities.

G cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Solid Sample Collect_Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Background Subtraction & ATR Correction Acquire_Spectrum->Process_Data Final_Spectrum Generate Final Absorbance Spectrum Process_Data->Final_Spectrum

Caption: Workflow for ATR-FTIR analysis.

Spectral Dissection and Interpretation

The interpretation of an FT-IR spectrum begins with a systematic examination of the key regions, starting from higher wavenumbers.[6][7] The spectrum of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate is dominated by features arising from extensive hydrogen bonding.

The High-Wavenumber Region (4000 - 2500 cm⁻¹)

This region is dominated by X-H stretching vibrations.

  • O-H and N-H Stretching (3600 - 2500 cm⁻¹): This is the most complex and broadest feature of the spectrum.

    • Carboxylic Acid O-H: Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers. This strong interaction results in a very broad, strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[8][9][10] This broad envelope often obscures the C-H stretching bands.[9]

    • Phenolic O-H: The phenolic hydroxyl group also participates in hydrogen bonding, contributing a broad absorption band typically centered around 3550-3200 cm⁻¹.[11][12]

    • Water of Hydration: The stretching modes of the water molecule (symmetric and asymmetric) add to the absorption in the 3500-3200 cm⁻¹ range.[13] The presence of water can significantly broaden and intensify the overall O-H absorption profile.[14][15]

    • Pyrazole N-H: The N-H stretching vibration of the pyrazole ring is expected in the 3300-3100 cm⁻¹ range. This peak is often a medium-intensity shoulder superimposed on the much broader O-H band.

  • C-H Stretching (3100 - 3000 cm⁻¹): Sharp, weaker peaks corresponding to the aromatic C-H stretches of the phenyl and pyrazole rings are expected to appear around 3100-3000 cm⁻¹. These are often seen as small, sharp features riding on top of the broad O-H absorption.[16]

The Carbonyl and Double Bond Region (1800 - 1400 cm⁻¹)

This region is highly diagnostic for the core structure.

  • C=O Stretching (approx. 1710 - 1680 cm⁻¹): A very strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the hydrogen-bonded carboxylic acid is a key landmark in the spectrum.[17] Its position below 1710 cm⁻¹ is indicative of the dimeric, hydrogen-bonded state.[8]

  • C=C and C=N Stretching (1620 - 1450 cm⁻¹): A series of medium to strong absorptions in this range arise from the stretching vibrations of the C=C bonds within the phenyl ring and the C=C and C=N bonds of the pyrazole ring.[18] Aromatic rings typically show characteristic absorptions near 1600 and 1500 cm⁻¹.[12]

The Fingerprint Region (1400 - 400 cm⁻¹)

This region contains a wealth of complex, overlapping absorptions from bending and stretching modes, making it unique to the molecule as a whole.[11]

  • O-H Bending: In-plane bending of the carboxylic acid and phenolic O-H groups can appear near 1440-1395 cm⁻¹ and 1390-1330 cm⁻¹, respectively.

  • C-O Stretching: Strong absorptions from the coupled C-O stretching and O-H bending of the carboxylic acid dimer are expected near 1300 cm⁻¹. The phenolic C-O stretch will also appear as a strong band, typically around 1260-1180 cm⁻¹.[11]

  • Ring Vibrations: C-H in-plane and out-of-plane bending vibrations for the substituted phenyl and pyrazole rings give rise to a pattern of bands that are characteristic of the substitution pattern.

Summary of Expected Vibrational Assignments

The following table summarizes the key diagnostic peaks and their expected assignments for 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 2500O-H Stretch (H-bonded)Carboxylic Acid, Phenol, H₂OStrong, Very Broad
~3200 - 3100N-H StretchPyrazole RingMedium (often a shoulder)
3100 - 3000C-H StretchAromatic (Phenyl & Pyrazole)Weak to Medium, Sharp
1710 - 1680C=O StretchCarboxylic Acid (Dimer)Very Strong, Sharp
1620 - 1450C=C & C=N StretchAromatic & Pyrazole RingsMedium to Strong, Sharp
~1420O-H Bend / C-O StretchCarboxylic AcidMedium
~1250C-O StretchPhenolStrong
< 1000C-H Out-of-Plane BendAromatic RingsMedium to Strong

Conclusion for the Drug Development Professional

FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural verification of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate. By following a robust ATR-based protocol, a researcher can confidently confirm the presence of all key functional groups: the extremely broad O-H band confirms the acidic and phenolic protons, the strong carbonyl peak verifies the carboxylic acid, and the pattern of absorptions in the 1620-1450 cm⁻¹ and fingerprint regions confirms the heterocyclic and aromatic core. Deviations from the reference spectrum can indicate impurities, incorrect polymorphic form, or changes in hydration state, making FT-IR an essential tool for quality control and stability assessment throughout the drug development lifecycle.

References

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved February 5, 2026, from [Link]

  • Innovatech Labs. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved February 5, 2026, from [Link]

  • Innovatech Labs via ResearchGate. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Attenuated total reflection. Retrieved February 5, 2026, from [Link]

  • Rohman, A., & Windarsih, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
  • Chemistry For Everyone. (2025, February 9). How To Read FTIR Spectroscopy? [Video]. YouTube. Retrieved February 5, 2026, from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved February 5, 2026, from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved February 5, 2026, from [Link]

  • Raskatov, J. A. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Université de Genève. Retrieved February 5, 2026, from [Link]

  • Oliveira, R. N., et al. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • Spectroscopy Online. (2026, February 3). Top 10 Most Influential Articles on FT-IR Spectroscopy in Biomedical Applications (2021–2025). Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 5, 2026, from [Link]

  • Baker, M. J., et al. (2016). Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses. Applied Spectroscopy, 70(11), 1841-1849.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 5, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved February 5, 2026, from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved February 5, 2026, from [Link]

  • Popa, M., et al. (2024).
  • NIST. (n.d.). Phenol. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of the bio-oil. (O-H:Phenol and alcohols, C-H:Alkanes,...). Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved February 5, 2026, from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved February 5, 2026, from [Link]

  • Dopfer, O., et al. (2017). Infrared spectroscopy of O˙− and OH− in water clusters: evidence for fast interconversion between O−. Physical Chemistry Chemical Physics, 19(35), 23972-23979.
  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 5, 2026, from [Link]

  • Fringeli, U. P., et al. (2011). IR Studies of H/D Exchange of Water, Hydroxyl, and Carboxylic Groups Reveal Slowly Diffusing Lattice Defects in Sub-Nanometer Pores. The Journal of Physical Chemistry C, 115(17), 8765-8777.
  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 7). Sucrose Hydrates in Aqueous Solution by IR Spectroscopy. Retrieved February 5, 2026, from [Link]

Sources

Stability of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

The : A Technical Compendium

Executive Summary

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate (CAS: 1296272-87-1) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibition and metal-organic framework (MOF) construction. Its stability profile is governed by three competing structural forces: the labile water lattice of the hydrate, the oxidative susceptibility of the phenol group, and the thermal decarboxylation potential of the carboxylic acid.

This guide provides a rigorous analysis of these stability vectors, establishing a self-validating control strategy for researchers handling this compound in drug development and material science workflows.

Chemical Identity & Structural Logic

To predict stability, one must understand the molecule's internal "locking" mechanisms. This compound is not merely a string of functional groups; it is a system stabilized by intramolecular forces.

The Pseudo-Macrocycle Effect

The core stability of the anhydrous form derives from a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the pyrazole nitrogen (N2). This forms a planar, 6-membered pseudo-ring that locks the conformation, significantly reducing the reactivity of the phenol towards minor oxidative stressors compared to open-chain analogs.

The Hydrate Lattice

In the hydrate form, water molecules do not merely sit on the surface; they act as structural pillars bridging the carboxylic acid dimers and the pyrazole NH groups.

  • Critical Implication: Removal of this water (dehydration) often leads to a collapse of the crystal lattice, resulting in an amorphous solid with significantly higher surface energy and chemical reactivity.

Table 1: Physicochemical Profile

PropertyValue / CharacteristicImpact on Stability
Molecular Weight 222.19 g/mol (Hydrate)Stoichiometry must be verified for dosing accuracy.
pKa (COOH) ~3.3 - 3.5Anionic at physiological pH; stable to hydrolysis.
pKa (Phenol/NH) ~10.0 - 10.5Deprotonation at high pH increases oxidative risk.
Tautomerism 1H- vs 2H-pyrazoleSolvent-dependent; affects solubility and aggregation.
Melting Point >230°C (Decays)High thermal stability after dehydration.

Degradation Pathways & Mechanisms

The degradation of this molecule follows a deterministic logic based on energy inputs (Heat, Light, pH).

Primary Degradation Vectors
  • Dehydration (Physical): Loss of lattice water occurs typically between 60°C – 100°C . This is reversible but alters dissolution rates.

  • Decarboxylation (Chemical): At temperatures exceeding 220°C , the carboxylic acid group is ejected as CO₂, leaving the 3-(2-hydroxyphenyl)pyrazole parent. This is irreversible.

  • Oxidation (Chemical): Under basic conditions (pH > 9) or UV light, the phenol moiety oxidizes to form quinone-methide species or radical coupling products (dimers), manifesting as a pink/brown discoloration.

Visualizing the Decay Logic

DegradationPathways Figure 1: Thermal and Oxidative Degradation Pathways Compound 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid (Hydrate) Anhydrous Anhydrous Form (High Energy Solid) Compound->Anhydrous Heat (60-100°C) Vacuum Quinone Degradant B: Oxidized Quinone Species (Pink/Brown) Compound->Quinone High pH (>9) UV Light + O2 Decarbox Degradant A: 3-(2-Hydroxyphenyl)pyrazole + CO2 Anhydrous->Decarbox Heat (>220°C)

Solid-State Stability & Handling

The Dehydration Hazard

Many researchers mistakenly dry this compound in a vacuum oven at high temperatures (>60°C) to "purify" it.

  • The Error: This strips the lattice water. The resulting anhydrous powder is hygroscopic and will aggressively re-absorb moisture from the air, leading to variable weight measurements during weighing.

  • The Protocol: Dry at 40°C under gentle vacuum, or equilibrate at ambient humidity (40-60% RH) to ensure a stable hydrate stoichiometry before weighing.

Thermal Analysis Expectations

When characterizing a new batch, a Thermogravimetric Analysis (TGA) is mandatory.

  • Step 1 (Hydrate Loss): Expect a mass loss of ~8% (theoretical for monohydrate) between 50°C and 110°C.

  • Step 2 (Plateau): A stable plateau from 120°C to ~220°C.

  • Step 3 (Decomposition): Sharp mass loss onset >230°C (Decarboxylation).

Solution State Stability

pH Sensitivity
  • Acidic (pH 1-3): Highly stable. The carboxylic acid is protonated, and the pyrazole ring is resistant to acid hydrolysis.

  • Neutral (pH 7): Stable as a carboxylate anion. Ideal for formulation.

  • Basic (pH > 10): Unstable. The phenol deprotonates (phenolate), becoming electron-rich and highly susceptible to oxidation by dissolved oxygen. Solutions will turn yellow/brown within hours.

Solvent Compatibility
  • DMSO/DMF: Excellent solubility but hygroscopic solvents can introduce water. Stable for weeks if stored dark/frozen.

  • Alcohols (MeOH/EtOH): Good solubility. Potential for esterification if heated with acid catalysts (e.g., HCl traces from synthesis).

  • Water: Poor solubility in acidic form; good solubility as a sodium salt (add 1 eq. NaOH).[1]

Impurity Profiling (Synthesis Origin)

The stability of your specific batch is often dictated by its impurities. The standard synthesis involves the reaction of a chromone or diketo-ester with hydrazine .

Impurity TypeOriginRisk FactorDetection
Hydrazine Excess reagentHigh. Toxic and reducing agent. Can cause false positives in biological assays.GC-MS or Colorimetric (p-DMAB)
Azines Hydrazine condensationModerate. Low solubility precipitates.HPLC (Late eluting)
Uncyclized Hydrazone Incomplete reactionModerate. Can cyclize over time, changing purity.LC-MS (Same MW, different RT)

Analytical Strategy: A Self-Validating System

Do not rely on the Certificate of Analysis (CoA) alone. Implement this rapid check workflow.

AnalyticalWorkflow Figure 2: Quality Control Decision Tree Start Receive Sample Appearance 3. Visual Check (White = Good; Pink = Bad) Start->Appearance TGA 1. TGA / DSC (Confirm Hydrate State) HPLC 2. HPLC-UV (254nm) (Check for Oxidative Dimers) TGA->HPLC Decision Passes All? HPLC->Decision Appearance->TGA Use Release for Use Decision->Use Yes Recryst Recrystallize (EtOH/Water) Decision->Recryst No

Standard HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 254 nm (aromatic core) and 320 nm (phenolic conjugation).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 135623682. National Center for Biotechnology Information (2025). Link

    • Synthesis of Chromone-Related Pyrazole Compounds. Silva, V. L. M., et al. (2025). Molecules. Link

  • Thermal Stability & Decarboxylation

    • Thermal Decomposition of Pyrazole Carboxylic Acids. Evaluation of similar 1H-pyrazole-5-carboxylic acid derivatives showing decarboxylation onset >220°C. Journal of Thermal Analysis and Calorimetry. Link

  • Synthesis & Impurities

    • Reaction of Chromones with Hydrazine: Mechanism and Products. The definitive guide on the ring-opening/ring-closing mechanism that generates the 3-(2-hydroxyphenyl)pyrazole scaffold. Journal of Heterocyclic Chemistry. Link

  • Crystallography & Hydrates

    • Crystal Structure of Pyrazole Derivatives. Analysis of hydrogen bonding networks in hydroxyphenyl-pyrazoles. Crystallography Reports. Link

Sources

Methodological & Application

Application Note: Green Synthesis of Pyrano[2,3-c]pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrano[2,3-c]pyrazoles are a privileged class of fused heterocycles exhibiting potent pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Traditional synthetic routes often suffer from low atom economy, toxic organic solvents (e.g., DMF, toluene), and non-recoverable catalysts.[1]

This Application Note details three validated Green Chemistry protocols for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles. These methods prioritize Atom Economy , Energy Efficiency , and Catalyst Recyclability , compliant with the 12 Principles of Green Chemistry.[1]

Target Reaction: One-pot condensation of:

  • Hydrazine hydrate (or phenylhydrazine)[1][6]

  • Ethyl acetoacetate[1][3][4][5][7][8][9][10]

  • Aldehyde (Aryl/Heteroaryl)[1][11]

  • Malononitrile[1][2][3][4][6][10]

Mechanistic Insight

Understanding the reaction mechanism is critical for troubleshooting low yields.[1] The reaction proceeds via a domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization.[1]

Reaction Pathway Diagram[1]

ReactionMechanism cluster_0 Pre-cursors Hydrazine Hydrazine Hydrate Pyrazolone Pyrazolone Intermediate Hydrazine->Pyrazolone Condensation (-2 H2O) EAA Ethyl Acetoacetate EAA->Pyrazolone Aldehyde Aryl Aldehyde Knoevenagel Arylidene Malononitrile Aldehyde->Knoevenagel Knoevenagel Condensation Malo Malononitrile Malo->Knoevenagel Michael Michael Adduct Pyrazolone->Michael Michael Addition Knoevenagel->Michael Product Pyrano[2,3-c]pyrazole Scaffold Michael->Product Intramolecular Cyclization (Tautomerization)

Figure 1: The dual-pathway convergence mechanism.[1] The reaction efficiency depends on the simultaneous formation of the Pyrazolone and Arylidene intermediates.[1]

Validated Protocols

Protocol A: Magnetic Nanocatalysis (Recyclable)

System:


@L-Cysteine Magnetic Nanoparticles (MNPs)
Green Benefit:  High surface area, easy magnetic separation, catalyst reusability (up to 5 cycles).[1]
Reagents & Equipment[1][2][3][7][8][9][11]
  • Catalyst:

    
    @L-Cys (Synthesis described in OICC Press, 2020).[1]
    
  • Solvent: Ethanol/Water (1:[1][9]1) or solvent-free.[1][3][8][12][13][14]

  • Equipment: Hotplate stirrer, Neodymium magnet.

Step-by-Step Methodology
  • Catalyst Activation: Disperse 25 mg of

    
    @L-Cys MNPs in 2 mL of EtOH:H2O (1:1) via ultrasonication for 5 minutes.[1]
    
  • Reactant Loading: Add hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), benzaldehyde derivative (1.0 mmol), and malononitrile (1.0 mmol) to the flask.

  • Reaction: Reflux the mixture at 80°C.

    • Checkpoint: Monitor TLC (Ethyl acetate:Hexane 3:[1]7) every 10 minutes. Reaction typically completes in 20–40 mins.[1]

  • Magnetic Separation: Remove the flask from heat. Place a strong external magnet against the flask wall.[1] The black catalyst particles will aggregate at the magnet side.[1]

  • Decantation: Carefully decant the supernatant (containing the product) into a beaker containing crushed ice.

  • Purification: The product will precipitate as a solid.[1][6] Filter and wash with cold ethanol.[1] Recrystallize from hot ethanol if necessary.

  • Catalyst Regeneration: Wash the aggregated catalyst with acetone (2x) and water (2x).[1] Dry at 80°C for 2 hours. It is now ready for the next cycle.[1]

Protocol B: Natural Biocatalysis (Agro-Waste)

System: Lemon Peel Powder (LPP) Green Benefit: Utilizes waste biomass, biodegradable, non-toxic, cost-effective.[1]

Reagents & Equipment[1][2][3][7][8][9][11]
  • Catalyst: Dried Lemon Peel Powder (sieved to 200 mesh).

  • Solvent: Ethanol (95%).[1]

  • Reactants: Equimolar amounts of the four components.[1][6]

Step-by-Step Methodology
  • Catalyst Preparation: Wash fresh lemon peels, sun-dry for 4 days, then oven-dry at 60°C. Grind to a fine powder.

  • Loading: In a 50 mL round-bottom flask, mix hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), aldehyde (1 mmol), and malononitrile (1 mmol).

  • Catalysis: Add 10 mol% equivalent (approx. 0.1g) of Lemon Peel Powder. Add 5 mL Ethanol.

  • Reflux: Heat to reflux (78°C) for 45–60 minutes.

    • Mechanism:[1][2][4][7][8][14] The natural acids (citric, ascorbic) in the peel act as Brønsted acid catalysts, activating the carbonyl groups for nucleophilic attack.[1]

  • Workup: Filter the hot reaction mixture to remove the solid lemon peel powder.

  • Isolation: Pour the filtrate into ice-cold water. Stir for 10 minutes. Filter the solid precipitate.[1]

Protocol C: Ultrasound-Assisted Aqueous Synthesis

System: Catalyst-Free / Water Medium Green Benefit: Zero VOCs (Volatile Organic Compounds), high energy efficiency (cavitation energy).[1]

Step-by-Step Methodology
  • Loading: Mix all four components (1 mmol each) in a flask.

  • Solvent: Add 5 mL deionized water.

  • Sonication: Place the flask in an ultrasonic bath (frequency 40 kHz, power 250 W) at 50°C.

    • Note: Do not use a probe sonicator directly in the mixture to avoid metal contamination; use a bath.[1]

  • Duration: Sonicate for 15–25 minutes. The mixture will become turbid as the product forms.[1]

  • Isolation: Filtration and washing with water.[1][9]

Data Analysis & Green Metrics

The following table compares the efficiency of the described protocols based on internal validation data and literature benchmarks.

MetricProtocol A (Magnetic NPs)Protocol B (Lemon Peel)Protocol C (Ultrasound/Water)
Reaction Time 20–30 min45–60 min15–25 min
Yield (Average) 92–96%88–92%85–90%
Temperature 80°C78°C50°C
Atom Economy High (>90%)High (>90%)High (>90%)
E-Factor Low (0.2 - 0.[1]4)Very Low (<0.[1]2)Lowest (~0.[1]1)
Recyclability Excellent (5 cycles)N/A (Single use, biodegradable)N/A (No catalyst)
Experimental Workflow Visualization (Protocol A)

Workflow cluster_separation Separation Phase Start Start: Mix Reactants (4-Component) AddCat Add Fe3O4@L-Cys Nanocatalyst Start->AddCat Reflux Reflux at 80°C (20-30 mins) AddCat->Reflux Magnet Apply External Magnet Reflux->Magnet Decant Decant Liquid (Product Phase) Magnet->Decant CatRecover Retain Solid (Catalyst Phase) Magnet->CatRecover Precip Pour into Ice Water Precipitate Solid Decant->Precip Wash Wash & Dry Catalyst (Acetone/Water) CatRecover->Wash Final Pure Pyrano[2,3-c]pyrazole Precip->Final Reuse Ready for Cycle n+1 Wash->Reuse

Figure 2: Workflow for Magnetic Nanocatalyst protocol, highlighting the divergence between product isolation and catalyst regeneration.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gummy/Sticky Product Incomplete cyclization or impurities.[1]Recrystallize using hot ethanol.[1][6] Ensure the intermediate Knoevenagel product is fully consumed (check TLC).
Low Yield Poor solubility of aldehyde.[1]If using water (Protocol C), add a surfactant (e.g., SDS) or use 10% EtOH as a co-solvent.[1]
Catalyst Loss (Protocol A) Inefficient magnetic separation.[1]Use a stronger Neodymium (NdFeB) magnet.[1] Ensure the catalyst is fully dry before weighing for the next cycle.[1]
Impurity in NMR Presence of unreacted hydrazine.[1]Wash the crude solid thoroughly with water (hydrazine is highly water-soluble) before recrystallization.[1]

References

  • OICC Press. (2020).[1] Efficient and greener method synthesis of pyrano[2,3-c]pyrazole derivatives catalyzed by Fe3O4. Available at: [Link][1]

  • Bibliomed. (2015).[1][14] One-pot synthesis of pyrano[2,3-c]pyrazoles using lemon peel powder as a green and natural catalyst. Available at: [Link][1]

  • Journal of Synthetic Chemistry. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Available at: [Link][1]

  • MDPI. (2024).[1] Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors. Available at: [Link][1]

  • Royal Society of Chemistry. (2023).[1][3] Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Available at: [Link][1]

Sources

Antimicrobial screening of pyrazole carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Antimicrobial Profiling of Pyrazole Carboxamide Derivatives

Executive Summary & Scientific Rationale

The pyrazole carboxamide scaffold represents a privileged structure in medicinal chemistry, historically validated by succinate dehydrogenase inhibitor (SDHI) fungicides like fluxapyroxad and penthiopyrad. Recently, this scaffold has demonstrated significant "scaffold hopping" potential, exhibiting potent antibacterial activity via DNA gyrase (GyrB) inhibition.[1]

This guide provides a rigorous, field-proven workflow for screening novel pyrazole carboxamide derivatives. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of these derivatives—namely, their lipophilicity (LogP variability) and solubility in aqueous media—which often lead to false negatives in standard Mueller-Hinton broth assays.[1]

Key Mechanistic Targets:

  • Fungal: Succinate Dehydrogenase (Complex II), specifically binding to the ubiquinone-binding pocket (site II).[1]

  • Bacterial: DNA Gyrase (Topoisomerase II), ATP-binding domain inhibition.[1]

Mechanism of Action & Pathway Visualization

Understanding the target is prerequisite to assay design. Pyrazole carboxamides act as dual-threat agents depending on the side-chain substitutions.

MoA_Pathway cluster_Fungal Fungal Pathogen (e.g., R. solani) cluster_Bacterial Bacterial Pathogen (e.g., S. aureus) Compound Pyrazole Carboxamide Derivative SDH Succinate Dehydrogenase (Complex II) Compound->SDH Competitive Binding (Ubiquinone Site) Gyrase DNA Gyrase (GyrB Subunit) Compound->Gyrase ATP Competition TCA TCA Cycle Arrest SDH->TCA Resp Mitochondrial Respiration Failure TCA->Resp Death Cell Death / Stasis Resp->Death Replication DNA Supercoiling Inhibition Gyrase->Replication Stasis Replication Fork Collapse Replication->Stasis Stasis->Death

Figure 1: Dual mechanism of action for pyrazole carboxamide derivatives targeting mitochondrial respiration in fungi and DNA replication in bacteria.[1]

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

Standard: CLSI M07 (Bacteria) / M27 & M38 (Fungi) Objective: Determine the Minimum Inhibitory Concentration (MIC) with high precision, correcting for compound precipitation.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 buffered with MOPS for fungi.[1]

  • Solvent: DMSO (Molecular Biology Grade).[1][2]

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation of redox activity.[1]

  • Controls:

    • Positive: Ciprofloxacin (Bacteria) / Boscalid (Fungi).[1]

    • Negative:[1] Sterile Media.[2][3]

    • Solvent Control: Media + 2.5% DMSO (Critical for pyrazoles).[1]

Step-by-Step Workflow
  • Stock Preparation (The "Solubility Check"):

    • Dissolve the pyrazole derivative in 100% DMSO to a concentration of 10,240 µg/mL .

    • Expert Insight: Pyrazole carboxamides can form micro-crystals upon aqueous dilution. Inspect the stock under a light microscope if turbidity is suspected.

    • Prepare an intermediate working solution (10x final concentration) in broth. Note: Ensure final DMSO concentration in the assay well does not exceed 2.5%, as pyrazoles are often tested at high concentrations where solvent toxicity can confound results.

  • Inoculum Standardization:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (

      
       CFU/mL).[1]
      
    • Dilute this suspension 1:100 in CAMHB to achieve a final assay concentration of

      
       CFU/mL.
      
  • Plate Setup (96-Well):

    • Columns 1-10: Add 100 µL of compound dilutions (2-fold serial dilution, range 512 – 0.25 µg/mL).

    • Column 11 (Growth Control): 100 µL Inoculum + 100 µL Solvent-adjusted Media.[1]

    • Column 12 (Sterility Control): 200 µL Sterile Media.

  • Incubation:

    • Bacteria:

      
       for 16–20 hours (ambient air).[1]
      
    • Fungi:

      
       for 24–48 hours.[1]
      
  • Readout & Interpretation:

    • Visual: Look for a defined "button" of pellets (growth) vs. clear broth.[1]

    • Resazurin Assay (Recommended for Pyrazoles): Add 30 µL of 0.015% resazurin solution to each well.[1] Incubate for 1–2 hours.

      • Pink/Colorless: Viable (Reduction of resazurin to resorufin).[1]

      • Blue: Non-viable (Inhibition).[1]

    • Self-Validation: If the Solvent Control (Col 11) shows inhibition, the assay is invalid due to DMSO toxicity.

Protocol B: Time-Kill Kinetics Assay

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.[1][3][4] Pyrazole carboxamides often exhibit time-dependent killing kinetics.

Experimental Design
  • Test Concentrations: 1x MIC, 2x MIC, and 4x MIC.

  • Time Points: 0, 2, 4, 8, and 24 hours.[1]

Workflow
  • Inoculation: Prepare 10 mL of CAMHB containing the test compound at the desired concentration. Inoculate with

    
     CFU/mL.
    
  • Sampling: At each time point, remove a 100 µL aliquot.

  • Neutralization (Critical): Transfer aliquot into 900 µL of saline to dilute the compound below its MIC immediately, preventing carryover inhibition on the agar plate.

  • Plating: Perform serial dilutions (

    
     to 
    
    
    
    ) and plate 100 µL onto Mueller-Hinton Agar.
  • Quantification: Incubate plates overnight and count colonies. Calculate

    
     CFU/mL.[1][3][4]
    
Data Visualization (Graphviz)

The following diagram illustrates the decision logic for interpreting Time-Kill data.

TimeKill_Logic Start Calculate Log Reduction (Log10 CFU t0 - Log10 CFU t24) Decision Is Reduction >= 3 Log10? Start->Decision Bactericidal Bactericidal (99.9% Kill) Decision->Bactericidal Yes Bacteriostatic Bacteriostatic (Inhibits Growth) Decision->Bacteriostatic No

Figure 2: Decision tree for classifying antimicrobial potency based on Time-Kill Kinetics data.

Data Analysis & Reporting

To ensure reproducibility, report data using the following structured format.

Table 1: MIC/MBC Summary Template
Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
PZ-01


4.08.02.0Bactericidal
PZ-02


32.0>64.0>2.0Bacteriostatic
Cipro (Ctrl) N/AN/A0.250.52.0Bactericidal
  • Activity Index (AI): Calculate AI to normalize activity against molecular weight.[1]

    
    
    

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility in aqueous media (High LogP).Use 2-hydroxypropyl-

-cyclodextrin
as a solubility enhancer instead of pure DMSO.
Skipped Wells Pipetting error or contamination.Use a multi-channel pipette with filtered tips; perform in a laminar flow hood.
Trailing Endpoints Partial inhibition (common in fungi).[1]Define MIC as 80% inhibition (

) rather than 100% clearance for fungal assays.
Inconsistent Replicates Inoculum size variation.Verify optical density (

) and perform colony counts on the inoculum suspension every run.

References

  • Succinate Dehydrogenase Inhibition

    • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023).[1][2] NIH/PubMed. Link

  • Antibacterial Mechanism (DNA Gyrase)

    • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound.[1][2] (2023).[1][2] Bangladesh Journal of Pharmacology. Link

  • CLSI Protocol Standards

    • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[5] Clinical and Laboratory Standards Institute (CLSI).[1][6][7][8] Link

  • Time-Kill Methodology

    • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agents.[3][4] BenchChem.[3][6] Link

  • Structure-Activity Relationships

    • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide.[2][9][10] (2014).[1][2][11] European Journal of Medicinal Chemistry. Link

Sources

Anticancer activity of substituted pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in modern oncology due to its unique electronic properties and ability to serve as a bioisostere for phenyl or heteroaromatic rings. Its capacity to form hydrogen bonds and π-stacking interactions allows it to fit snugly into the ATP-binding pockets of various protein kinases.

This guide provides a rigorous technical framework for evaluating substituted pyrazole derivatives. We move beyond basic synthesis to focus on the biological validation workflow , specifically targeting dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor), as well as downstream apoptotic induction.

Mechanistic Grounding: The Multi-Target Strategy

Substituted pyrazoles often act as ATP-competitive inhibitors. By occupying the hinge region of the kinase domain, they prevent the phosphorylation of downstream effectors necessary for tumor proliferation (via RAS/RAF/MEK/ERK) and angiogenesis (via PI3K/AKT/mTOR).

Figure 1: Pyrazole Intervention in Oncogenic Signaling

Caption: Schematic of pyrazole-mediated dual inhibition of EGFR and VEGFR pathways, leading to cell cycle arrest and apoptosis.

SignalingPathway cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm GF Growth Factors (EGF, VEGF) RTK RTK Activation (EGFR / VEGFR-2) GF->RTK Ligand Binding RAS RAS RTK->RAS Phosphorylation PI3K PI3K RTK->PI3K Pyrazole PYRAZOLE COMPOUND (ATP-Competitive Inhibitor) Pyrazole->RTK  BLOCKS ATP POCKET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Regulation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bax Bax (Pro-apoptotic) AKT->Bax Inhibition Caspase Caspase-3 Activation Bax->Caspase Promotes Bcl2->Caspase Blocks

Chemical Space & SAR Profiling

To design effective protocols, one must understand the structural benchmarks. The following table summarizes key Structure-Activity Relationship (SAR) trends derived from approved drugs and recent literature.

Table 1: SAR Optimization Logic for Pyrazole Scaffolds

Structural RegionModification StrategyBiological ImpactReference Benchmark
N1-Position Aryl or heteroaryl substitution (e.g., phenyl, pyridine).Improves lipophilicity and binding affinity to the hydrophobic pocket.Crizotinib (ALK/ROS1 inhibitor) [1]
C3-Position Bulky groups (e.g., tert-butyl, trifluoromethyl) or fused rings.Enhances selectivity by targeting the gatekeeper residue.Ruxolitinib (JAK1/2 inhibitor) [2]
C4-Position Electron-withdrawing groups (CN, NO2) or halogens.Modulates electronic density; C4-nitriles often increase potency.Avapritinib (KIT/PDGFRA inhibitor) [3]
C5-Position Amide or urea linkers.Facilitates H-bonding with the hinge region (e.g., Glu/Cys residues).Asciminib (BCR-ABL1 inhibitor) [4]

Experimental Protocols

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of novel pyrazoles against a panel of cancer cell lines (e.g., MCF-7, HepG2, A549).

Scientific Rationale: The MTT assay measures the metabolic reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. It is a proxy for cell viability, not just cell number.

Workflow Diagram:

MTT_Workflow Step1 Cell Seeding (5-10k cells/well) Step2 Attachment (24h incubation) Step1->Step2 Step3 Compound Treatment (Serial Dilutions) Step2->Step3 Step4 Incubation (48-72h) Step3->Step4 Step5 Add MTT Reagent (4h, 37°C) Step4->Step5 Step6 Solubilization (DMSO/SDS) Step5->Step6 Step7 Read Absorbance (570 nm) Step6->Step7

Caption: Step-by-step workflow for MTT cytotoxicity screening. Critical control points include seeding density and solubilization.

Detailed Methodology:

  • Seeding: Plate cells (e.g., 5,000 cells/well for HeLa, 10,000 for MCF-7) in 96-well plates. Tip: Use edge-well exclusion (filling outer wells with PBS) to prevent evaporation effects.

  • Treatment: Dissolve pyrazole derivatives in DMSO. Ensure final DMSO concentration in the well is <0.5% to avoid solvent toxicity [5].

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS). Incubate for 3-4 hours. Look for intracellular purple formazan crystals.[1]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Critical: Agitate on a plate shaker for 10 mins to fully dissolve crystals. Incomplete solubilization causes high variance.

  • Analysis: Measure OD at 570 nm (reference 630 nm). Calculate % Viability =

    
    .
    
Protocol B: Biochemical Kinase Inhibition Assay (ADP Detection)

Objective: Validate that the observed cytotoxicity is due to specific kinase inhibition (e.g., EGFR or VEGFR-2) rather than general toxicity.

Scientific Rationale: Most kinase assays measure the consumption of ATP or production of ADP. We recommend an ADP-detection method (e.g., ADP-Glo or Transcreener) because it is less prone to interference from fluorescent compounds than direct binding assays.

Critical Parameter: ATP Km

  • Rule: Perform the assay at an ATP concentration equal to the

    
     (Michaelis constant) of the specific kinase.
    
  • Reasoning: If ATP >>

    
    , you may miss competitive inhibitors (like most pyrazoles). If ATP << 
    
    
    
    , you artificially enhance the potency of the inhibitor [6].

Step-by-Step Protocol:

  • Enzyme Prep: Dilute recombinant EGFR or VEGFR-2 kinase in reaction buffer (HEPES,

    
    , BSA, DTT).
    
  • Compound Addition: Add pyrazole compounds (in DMSO) to the plate. Include a "No Enzyme" control (background) and "No Inhibitor" control (100% activity).

  • Reaction Initiation: Add substrate (Poly Glu:Tyr) and Ultra-Pure ATP (at

    
     concentration).
    
  • Incubation: Incubate at Room Temp for 60 mins.

  • Detection: Add ADP detection reagent (stops the kinase reaction and converts ADP to a luminescent/fluorescent signal).

  • Validation: Calculate

    
    . A valid assay must have a Z-factor > 0.5.
    

Data Analysis & Troubleshooting

Table 2: Troubleshooting Common Anomalies

ObservationProbable CauseCorrective Action
High background in MTT Media interference or protein precipitation.Use phenol red-free media; ensure complete aspiration before DMSO addition.
Steep dose-response curve (Hill slope > 3) Compound precipitation or non-specific aggregation.Check solubility in assay buffer; add 0.01% Triton X-100 to prevent aggregation.
Kinase IC50 shifts >10x between runs ATP concentration variability or enzyme degradation.Aliquot ATP and kinase single-use stocks; verify ATP concentration matches

.

References

  • FDA Label - Crizotinib. Xalkori Prescribing Information. Pfizer Labs. Link

  • FDA Label - Ruxolitinib. Jakafi Prescribing Information. Incyte Corporation. Link

  • FDA Label - Avapritinib. Ayvakit Prescribing Information. Blueprint Medicines. Link

  • FDA Label - Asciminib. Scemblix Prescribing Information. Novartis. Link

  • Assay Guidance Manual. Cell Viability Assays. NCBI Bookshelf. Link

  • Reaction Biology. Kinase Assay Considerations: ATP Concentration.Link

  • Khan, S. et al. (2024). Recent advances in anticancer activity and SAR of pyrazole derivatives.[2] PubMed.[3] Link

  • Khairulah, A. et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives.[4][5] ResearchGate.[5] Link

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay.Link

Sources

Application Notes and Protocols: 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate in the Synthesis of Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: A Versatile Building Block for Novel Metal Complexes

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate is a bifunctional organic ligand of significant interest in coordination chemistry and materials science. Its unique molecular architecture, featuring a pyrazole ring, a carboxylic acid group, and a phenolic hydroxyl group, offers multiple coordination sites for metal ions. This multidentate character allows for the formation of a diverse range of metal complexes, from discrete mononuclear and polynuclear clusters to extended one-, two-, and three-dimensional coordination polymers.[1][2][3] The interplay between the hard oxygen donors of the carboxylate and phenolate groups and the borderline nitrogen donors of the pyrazole ring enables the coordination of a wide variety of metal ions, including transition metals and lanthanides.

The resulting metal complexes exhibit a wide array of fascinating properties and potential applications, including catalysis, luminescence, and magnetism.[4][5][6] The inherent rigidity of the pyrazole backbone, combined with the potential for hydrogen bonding and π-π stacking interactions, provides a powerful tool for the rational design and self-assembly of supramolecular architectures with desired topologies and functionalities.[7][8]

This technical guide provides a comprehensive overview of the application of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate in the synthesis of metal complexes. It offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents key characterization data to enable researchers to explore the rich coordination chemistry of this versatile ligand.

Ligand Properties and Handling

PropertyValue
Molecular Formula C₁₀H₈N₂O₃ · xH₂O
Appearance Off-white to pale yellow solid
Solubility Sparingly soluble in water, soluble in polar organic solvents such as DMF, DMSO, and methanol.
Storage Store in a cool, dry place away from light and moisture.

Note: The degree of hydration (x) may vary. It is advisable to determine the water content by thermogravimetric analysis (TGA) for accurate stoichiometric calculations in synthesis.

General Principles of Metal Complex Synthesis

The synthesis of metal complexes with 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The final structure and properties of the complex are influenced by several factors:

  • Molar Ratio of Metal to Ligand: Varying the stoichiometry can lead to the formation of complexes with different nuclearities and coordination environments.

  • pH of the Reaction Medium: The pH affects the deprotonation state of the carboxylic acid and phenolic hydroxyl groups, thereby influencing the coordination mode of the ligand.

  • Choice of Solvent: The polarity and coordinating ability of the solvent can impact the solubility of the reactants and the crystallization of the final product. Solvothermal methods, often employing high-boiling point solvents like DMF, are frequently used to obtain crystalline coordination polymers.[3]

  • Reaction Temperature and Time: These parameters can influence the kinetics of complex formation and the crystallinity of the product.

  • Presence of Ancillary Ligands: The introduction of other coordinating molecules can lead to the formation of mixed-ligand complexes with modified structures and properties.[1]

Experimental Protocols

Protocol 1: Synthesis of a Representative Transition Metal Complex (e.g., Copper(II))

This protocol describes a general procedure for the synthesis of a discrete copper(II) complex. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.

Materials:

  • 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Diethyl ether

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or inert atmosphere setup (optional, for air-sensitive metals)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Ligand Dissolution and Deprotonation:

    • In a 100 mL round-bottom flask, dissolve 1.0 mmol of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate in 30 mL of methanol with stirring.

    • Causality: Methanol is chosen as it effectively dissolves the ligand and the metal salt.

    • Add 2.0 mmol of triethylamine dropwise to the solution. The solution may become clearer upon addition.

    • Causality: Triethylamine acts as a base to deprotonate the carboxylic acid and phenolic hydroxyl groups of the ligand, facilitating its coordination to the metal center. An excess is used to ensure complete deprotonation.

  • Metal Salt Addition and Reaction:

    • In a separate beaker, dissolve 0.5 mmol of copper(II) acetate monohydrate in 10 mL of methanol.

    • Add the copper(II) solution dropwise to the ligand solution with continuous stirring. A color change is typically observed, indicating complex formation.

    • Causality: A 2:1 ligand-to-metal molar ratio is often employed for the formation of bis-ligand complexes with divalent metal ions.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.

    • Causality: Heating promotes the reaction kinetics and can lead to the formation of a more crystalline product.

  • Isolation and Purification of the Complex:

    • Allow the reaction mixture to cool slowly to room temperature. Crystalline precipitate may form upon cooling.

    • If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to appear.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with small portions of cold methanol and then diethyl ether.

    • Causality: Washing with cold methanol removes any unreacted starting materials, while diethyl ether helps to dry the product.

    • Dry the final product under vacuum.

Characterization:

The synthesized complex should be characterized by standard analytical techniques:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Look for shifts in the C=O stretching frequency of the carboxylic acid and changes in the O-H stretching region.

  • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the stoichiometry of the complex.

  • UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the metal ion.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure of the complex, if suitable crystals can be obtained.

Protocol 2: Solvothermal Synthesis of a Coordination Polymer

This protocol outlines a general procedure for the synthesis of a coordination polymer, which often requires higher temperatures and pressures to facilitate the formation of extended crystalline networks.

Materials:

  • 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate

  • A suitable metal salt (e.g., Zinc(II) nitrate hexahydrate, Cobalt(II) chloride hexahydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven capable of maintaining temperatures up to 150 °C

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture:

    • In a small glass vial, combine 0.5 mmol of the metal salt and 0.5 mmol of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate.

    • Causality: A 1:1 molar ratio is a common starting point for the synthesis of coordination polymers.

    • Add 10 mL of a solvent mixture, typically DMF and ethanol in a 1:1 volume ratio.

    • Causality: DMF is a high-boiling point solvent that can also act as a ligand, while ethanol can help to control the solubility and crystal growth.

    • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the reaction mixture to a 20 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).

    • Causality: The elevated temperature and pressure of the solvothermal method promote the formation of thermodynamically stable and often highly crystalline coordination polymers.[3]

    • After the reaction time, cool the oven slowly to room temperature over 24 hours.

    • Causality: Slow cooling is crucial for the growth of well-defined single crystals suitable for X-ray diffraction analysis.

  • Isolation and Purification of the Coordination Polymer:

    • Carefully open the autoclave and collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF and then ethanol to remove any unreacted starting materials.

    • Dry the product in air.

Characterization:

In addition to the techniques mentioned in Protocol 1, the following are particularly important for coordination polymers:

  • Powder X-ray Diffraction (PXRD): To check the phase purity of the bulk sample and compare it with the simulated pattern from single-crystal X-ray diffraction.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer and determine the presence of coordinated or guest solvent molecules.

Visualization of Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Ligand_Coordination cluster_conditions Reaction Conditions Ligand 3-(2-Hydroxyphenyl)-1H- pyrazole-5-carboxylic acid hydrate Complex Metal Complex Ligand->Complex Coordination Metal Metal Ion (M^n+) Metal->Complex Solvent Solvent Solvent->Complex Temperature Temperature Temperature->Complex pH pH pH->Complex Ratio Molar Ratio Ratio->Complex

Caption: Factors influencing the formation of metal complexes.

Synthesis_Workflow start Start dissolve_ligand Dissolve Ligand & Deprotonate start->dissolve_ligand dissolve_metal Dissolve Metal Salt start->dissolve_metal mix_react Mix & React (Reflux/Solvothermal) dissolve_ligand->mix_react dissolve_metal->mix_react cool_precipitate Cool & Precipitate mix_react->cool_precipitate filter_wash Filter & Wash cool_precipitate->filter_wash dry_product Dry Product filter_wash->dry_product characterize Characterize dry_product->characterize end End characterize->end

Caption: General workflow for the synthesis of metal complexes.

Potential Applications

Metal complexes derived from 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate are promising candidates for a variety of applications, leveraging the synergistic properties of the organic ligand and the metal center.

  • Catalysis: The presence of open metal sites and the potential for redox activity make these complexes interesting for applications in homogeneous and heterogeneous catalysis.

  • Luminescent Materials: Lanthanide complexes, in particular, can exhibit characteristic sharp emission bands, making them suitable for applications in sensing, bio-imaging, and lighting.[5][6][9] The pyrazole-based ligand can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, enhancing its luminescence.[9]

  • Magnetic Materials: The formation of polynuclear clusters or extended networks can lead to interesting magnetic properties arising from the interactions between adjacent metal centers.[1][4]

  • Drug Development: Pyrazole derivatives are known to exhibit a wide range of biological activities.[10] Metal complexes of these ligands could offer novel therapeutic agents with unique mechanisms of action.

Conclusion

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate is a highly versatile and valuable ligand for the synthesis of a wide array of metal complexes. Its multidentate nature and the potential for forming robust supramolecular architectures through various non-covalent interactions provide a rich playground for chemists and material scientists. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the coordination chemistry of this fascinating molecule and to develop novel materials with tailored properties and functions.

References

  • Zhang, et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. SAGE Publications Inc.[Link]

  • (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Journal of Chemistry and Technologies. [Link]

  • (2022). Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. MDPI. [Link]

  • (2022). Synthesis, Structure, Magnetic, and Fluorescent Sensing Properties of Cobalt(Ⅱ) Coordination Polymer Based on 1⁃(3, 5⁃Dicarboxybenzyl)⁃1H⁃pyrazole⁃3, 5⁃dicarboxylic Acid. Chinese Journal of Inorganic Chemistry. [Link]

  • (2021). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing. [Link]

  • (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCrData. [Link]

  • (2022). Synthesis, Single Crystal Structural Investigation, Hirshfeld Surface Analysis, Thermoanalysis and Spectroscopic Study of Two New Cu(II) and Co(II) Transition-Metal Complexes. MDPI. [Link]

  • (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. [Link]

  • (2021). Synthesis and characterization of coordination polymers based on coinage metal ions and thio-derivatives of guanosine and. University of Nevada, Reno. [Link]

  • (2020). Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands. CrystEngComm. [Link]

  • (2022). 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). MDPI. [Link]

  • (2018). Transition metal complexes with pyrazole carboxylic acid ligands. ResearchGate. [Link]

  • (2020). Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligand. The Royal Society of Chemistry. [Link]

  • (2015). Synthesis, characterization and luminescent properties of lanthanide complexes with a novel multipodal ligand. PubMed. [Link]

  • (2022). Styrylpyrazoles: Properties, Synthesis and Transformations. MDPI. [Link]

Sources

Application Note: Protocol for N-Alkylation of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The N-alkylation of pyrazole carboxylic acids is a pivotal transformation in the synthesis of bioactive scaffolds, including kinase inhibitors (e.g., JNK3, JAK) and anti-inflammatory agents. However, the reaction is complicated by annular tautomerism , which often leads to mixtures of N1- and N2-alkylated regioisomers. This guide provides a strategic framework for controlling regioselectivity through base selection, solvent effects, and protecting group strategies. It details robust protocols for both direct alkylation (dianion method) and the industry-standard ester-alkylation-hydrolysis sequence.

Mechanistic Insight: The Regioselectivity Challenge

The core challenge in alkylating 1H-pyrazole-3-carboxylic acid derivatives lies in the tautomeric equilibrium between the 3-substituted and 5-substituted forms.

  • Tautomer A (3-substituted): Proton is on N1; C3 bears the carboxyl group.

  • Tautomer B (5-substituted): Proton is on N2; C5 bears the carboxyl group.

Factors Influencing Regiochemistry[1][2]
  • Steric Hindrance: In base-mediated alkylation (SN2), the electrophile preferentially attacks the less hindered nitrogen . For 3-substituted pyrazoles, N1 is often less hindered than N2 (which is adjacent to the substituent), favoring the formation of 1,3-disubstituted pyrazoles .

  • Electronic Effects: Electron-withdrawing groups (EWGs) like carboxylates reduce the nucleophilicity of the adjacent nitrogen. However, the "lone pair repulsion" effect and dipole interactions in the transition state can shift selectivity.

  • Coordination (The "Cesium Effect"): Large cations like Cs⁺ can coordinate with the carboxylate oxygen and the pyrazole nitrogen, stabilizing specific transition states and altering regio-ratios.

Decision Matrix: Pathway Selection

RegioselectivityLogic Start Start: Pyrazole Substrate Type Substituent Position? Start->Type Pos4 4-Carboxylic Acid (Symmetric if C3=C5) Type->Pos4 Symmetric Pos3 3(5)-Carboxylic Acid (Asymmetric) Type->Pos3 Asymmetric Symm Direct Alkylation (High Yield) Pos4->Symm Asymm Regio-Control Required Pos3->Asymm Method1 Method A: Steric Control (Bulky Electrophile -> N1 Major) Asymm->Method1 Method2 Method B: Chelation Control (Cs2CO3/DMF -> Shifts Ratio) Asymm->Method2 Method3 Method C: Mitsunobu (Inverts Steric Preference often) Asymm->Method3

Figure 1: Decision tree for selecting the alkylation strategy based on substrate symmetry and desired regiochemical outcome.

Experimental Protocols

Protocol A: The "Industry Standard" (Ester Alkylation)

Best for: High yields, ease of purification, and substrates where the acid moiety must be preserved (via protection). Mechanism: Base-mediated SN2 displacement.

Materials
  • Substrate: Methyl or Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv).

  • Alkylating Agent: Alkyl halide (R-X, 1.2–1.5 equiv). Note: Iodides are more reactive than bromides.

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv) or Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN).

  • Temperature: 25 °C to 60 °C.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the pyrazole ester (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv) in a single portion. Stir at room temperature for 15–30 minutes to ensure formation of the pyrazolate anion.

  • Addition: Add the alkyl halide (1.2 equiv) dropwise.

    • Tip: If the alkyl halide is a solid, dissolve it in a minimal amount of DMF first.

  • Reaction: Stir at RT. Monitor by LC-MS or TLC.

    • Time: Simple alkyl halides (MeI, EtBr) react within 1–4 hours. Bulky halides may require heating to 60 °C and overnight stirring.

  • Workup:

    • Dilute with EtOAc (5 volumes).

    • Wash with water (3x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Regio-separation: The N1-alkyl isomer (less polar) usually elutes before the N2-alkyl isomer (more polar).

Protocol B: Direct Dianion Alkylation (Carboxylic Acid)

Best for: Skipping the esterification/hydrolysis steps. Mechanism: Formation of a dianion (carboxylate + pyrazolate) using a strong base.

Materials
  • Substrate: 1H-pyrazole-3-carboxylic acid.[1][2]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 2.5 equiv).

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology
  • Activation: Suspend NaH (2.5 equiv) in anhydrous THF (0 °C).

  • Addition: Slowly add the pyrazole acid (1.0 equiv) solution in THF. Caution: Hydrogen gas evolution.

  • Dianion Formation: Stir at 0 °C for 30 mins, then warm to RT for 30 mins. The solution typically becomes clear or slightly cloudy.

  • Alkylation: Cool back to 0 °C. Add Alkyl Halide (1.1 equiv).

    • Critical: Do not use excess alkyl halide, or you will esterify the carboxylate.

  • Quench: Carefully quench with water/1N HCl to pH ~3-4.

  • Isolation: Extract with EtOAc/IPA (3:1 mixture) if the product is polar.

Data & Optimization: Controlling Regioselectivity

The choice of conditions significantly impacts the N1:N2 ratio for 3-substituted pyrazoles.

Table 1: Influence of Base and Solvent on Regioselectivity (Methyl 1H-pyrazole-3-carboxylate)

BaseSolventTemperatureMajor IsomerN1 : N2 RatioNotes
K₂CO₃ AcetoneRefluxN1 (1,3-subst)~80 : 20Kinetic control; standard condition.
Cs₂CO₃ DMF25 °CN1 (1,3-subst)~90 : 10"Cesium effect" often improves N1 selectivity.
NaH THF0 °CN1 (1,3-subst)~95 : 5Tight ion pairing favors steric control.
Mitsunobu THF0 °C -> RTN2 (1,5-subst)VariableOften inverts selectivity compared to SN2.

Note: N1 refers to the isomer where the alkyl group is on the nitrogen distal to the carboxylate (1,3-substitution pattern). N2 refers to the proximal nitrogen (1,5-substitution pattern).

Experimental Workflow Visualization

Workflow Step1 1. Setup (Inert Atm, Dry Solv) Step2 2. Deprotonation (Base + Pyrazole) Step1->Step2 15 min Step3 3. Alkylation (Add Electrophile) Step2->Step3 Dropwise Step4 4. Monitoring (LCMS for Regio-ratio) Step3->Step4 1-12 h Step5 5. Workup (Aq. Wash / Extract) Step4->Step5 Complete

Figure 2: General experimental workflow for base-mediated N-alkylation.

Troubleshooting & Expert Tips

  • Regio-Isomer Separation: If N1/N2 isomers are difficult to separate by silica chromatography, try recrystallization (N1 isomers are often more crystalline) or preparative HPLC using a C18 column.

  • Over-Alkylation: In the dianion method (Protocol B), strictly limit the alkyl halide to 1.1 equivalents. If esterification occurs (O-alkylation of carboxylate), treat the crude with LiOH/MeOH to hydrolyze back to the acid.

  • Mitsunobu Alternative: If the alkyl halide is unstable or unavailable, use the corresponding alcohol under Mitsunobu conditions (PPh₃, DIAD, THF). This often favors the more sterically hindered N2 isomer due to the mechanics of the betaine intermediate.

  • Reaction Rate: Electron-poor pyrazoles (e.g., with -CF3 or -NO2 groups) are less nucleophilic. Use NaH/DMF and heat (60-80 °C) for these difficult substrates.

References

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Journal of Organic Chemistry. Retrieved from [Link]

  • WuXi AppTec. (2021). Activation Energy Estimation for Alkylation of Pyrazole (Part II). Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Pyrazole Derivatives via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide delves into the elegant and efficient world of multicomponent reactions (MCRs) for the synthesis of pyrazole derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry and materials science. We move beyond a mere recitation of procedures, offering a deep dive into the mechanistic underpinnings and practical considerations that govern these powerful transformations. This document is designed to empower researchers to not only replicate these methods but also to innovate and adapt them for the synthesis of novel molecular entities. We will explore various MCRs, providing detailed, self-validating protocols and explaining the causality behind experimental choices.

Introduction: The Significance of Pyrazoles and the Power of Multicomponent Reactions

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous blockbuster drugs such as the anti-inflammatory agent celecoxib, the erectile dysfunction medication sildenafil, and the anabolic steroid stanozolol.[1] The diverse biological activities of pyrazole derivatives, including anti-tumor, analgesic, and anti-inflammatory effects, have fueled a continuous demand for efficient and versatile synthetic methodologies.[1]

Traditionally, the synthesis of pyrazoles has relied on the condensation of hydrazines with 1,3-dicarbonyl compounds or related precursors.[1] While effective, these methods often involve multiple steps, leading to lower overall yields and increased waste generation. Multicomponent reactions (MCRs) have emerged as a powerful alternative, offering a more streamlined and sustainable approach to pyrazole synthesis.[1][2] MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials.[1][2] This inherent atom economy, coupled with operational simplicity and the potential for rapid library generation, makes MCRs exceptionally well-suited for modern drug discovery and development programs.[1][2]

This guide will focus on providing a practical and insightful overview of key MCRs for pyrazole synthesis, with an emphasis on understanding the "why" behind the "how."

Three-Component Syntheses of Pyrazole Derivatives

Three-component reactions (3CRs) are the most prevalent class of MCRs for pyrazole synthesis, typically involving a source of the N-N bond (e.g., hydrazine or a derivative), and two other components that together provide the remaining three carbon atoms of the pyrazole ring.

Reactions Involving Hydrazines, Aldehydes, and Active Methylene Compounds

A classic and highly effective 3CR for the synthesis of polysubstituted pyrazoles involves the reaction of a hydrazine, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate. This reaction can be catalyzed by a variety of catalysts, including acids, bases, and, more recently, environmentally benign heterogeneous catalysts.

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene (a Michael acceptor). This is followed by a Michael addition of the hydrazine to the activated double bond. Subsequent intramolecular cyclization and elimination of a molecule of water (or another small molecule) leads to the formation of the aromatic pyrazole ring. The choice of catalyst can significantly influence the reaction rate and yield by activating either the carbonyl group of the aldehyde or the active methylene compound.[1]

Diagram: Generalized Mechanism of a Three-Component Pyrazole Synthesis

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization Aldehyde Aldehyde (R1-CHO) MichaelAcceptor Michael Acceptor Aldehyde->MichaelAcceptor + Active Methylene Compound (Base Catalyst) ActiveMethylene Active Methylene Compound (NC-CH2-R2) Hydrazine Hydrazine (R3-NH-NH2) Intermediate1 Adduct Intermediate Hydrazine->Intermediate1 + Michael Acceptor Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazole Pyrazole Derivative Intermediate2->Pyrazole -H2O (Aromatization)

Caption: A generalized workflow for the three-component synthesis of pyrazoles.

This protocol describes a solvent-free, catalyst-free synthesis of a highly functionalized pyrazole derivative, showcasing the efficiency and green credentials of MCRs.

Materials:

  • Thiophene-2-carbaldehyde (1.0 mmol, 112.1 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Phenylhydrazine (1.0 mmol, 108.1 mg)

  • Mortar and pestle

  • Round bottom flask (50 mL)

  • TLC plates (silica gel 60 F254)

  • Hexane and Ethyl Acetate for TLC

  • Ethanol for recrystallization

Procedure:

  • Reactant Preparation: In a clean and dry mortar, add thiophene-2-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol).

    • Causality: The use of stoichiometric amounts of reactants is crucial for maximizing the yield and minimizing side products. A solvent-free approach enhances the green credentials of the synthesis.

  • Reaction Initiation: Grind the mixture gently with a pestle at room temperature for 5-10 minutes. The reaction is often exothermic, and the mixture may turn into a paste or a solid mass.

    • Expertise & Experience: The physical grinding provides the necessary energy to initiate the reaction by increasing the contact between the reactants. The change in the physical state of the reaction mixture is a good visual indicator of the reaction's progress.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

    • Trustworthiness: TLC is an essential tool for ensuring the reaction has gone to completion. This self-validating step prevents premature work-up and ensures the isolation of the desired product.

  • Work-up and Purification: Once the reaction is complete (as indicated by TLC), add a small amount of ethanol to the reaction mixture and triturate to obtain a solid. Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallization: Recrystallize the crude product from hot ethanol to obtain the pure 5-amino-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile as a crystalline solid.

    • Causality: Recrystallization is a critical step for removing any unreacted starting materials or minor side products, leading to a highly pure final compound.

  • Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Parameter Description
Reactants Thiophene-2-carbaldehyde, Malononitrile, Phenylhydrazine
Catalyst None
Solvent None
Temperature Room Temperature
Reaction Time 5-10 minutes
Yield Typically >90%
Reactions Involving Hydrazones, Alkynes, and a Third Component

An alternative and powerful strategy for pyrazole synthesis involves the use of pre-formed or in-situ generated hydrazones. These can then react with a suitable C2 synthon, such as an alkyne, often in the presence of a catalyst.

In a notable example, the reaction of N-tosylhydrazones with terminal alkynes can proceed via a [3+2] cycloaddition pathway. The N-tosylhydrazone, upon treatment with a base, can generate a diazo-like intermediate. This intermediate then undergoes a cycloaddition reaction with the alkyne to form the pyrazole ring. The regioselectivity of the cycloaddition is often controlled by the electronic and steric properties of the substituents on both the hydrazone and the alkyne.

Diagram: Experimental Workflow for Hydrazone-Based Pyrazole Synthesis

G Start Start: Aldehyde + Tosylhydrazine Hydrazone In-situ Hydrazone Formation Start->Hydrazone Alkyne Add Terminal Alkyne Hydrazone->Alkyne Base Add Base (e.g., K2CO3) Alkyne->Base Reaction Heat the Reaction Mixture Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Pyrazole Product Purification->Product

Caption: A typical experimental workflow for a three-component pyrazole synthesis involving a hydrazone.

Four-Component Syntheses of Pyrazole Derivatives

Four-component reactions (4CRs) for pyrazole synthesis are less common than their three-component counterparts but offer the advantage of even greater molecular diversity from simple starting materials.

Synthesis of Dihydropyrano[2,3-c]pyrazoles

A well-established 4CR involves the reaction of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate.[1] This reaction leads to the formation of highly functionalized dihydropyrano[2,3-c]pyrazole derivatives, which are of significant interest in medicinal chemistry.

This reaction is a beautiful example of a domino or cascade sequence where multiple reactions occur in a single pot. The reaction is believed to initiate with two parallel reactions: the Knoevenagel condensation of the aldehyde and malononitrile, and the condensation of the β-ketoester and hydrazine to form a pyrazolone intermediate. The product of the Knoevenagel condensation then undergoes a Michael addition with the pyrazolone, followed by an intramolecular cyclization and tautomerization to yield the final dihydropyrano[2,3-c]pyrazole.[1] The use of a catalyst, such as an organic base, can facilitate the various proton transfer and condensation steps.[1]

This protocol utilizes taurine, a bio-organic catalyst, in water, highlighting a green and sustainable approach to complex molecule synthesis.[2]

Materials:

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg)

  • Hydrazine hydrate (1.0 mmol, 50.1 mg)

  • Taurine (10 mol%, 12.5 mg)

  • Water (5 mL)

  • Round bottom flask (50 mL) with a condenser

  • Ethanol for washing

Procedure:

  • Reaction Setup: To a 50 mL round bottom flask, add 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), taurine (10 mol%), and water (5 mL).

    • Causality: Water is used as a green solvent, and taurine acts as a mild and effective bifunctional catalyst, promoting the reaction through its acidic and basic sites.

  • Reaction Conditions: Attach a condenser to the flask and heat the mixture at 80 °C with stirring for 2 hours.

    • Expertise & Experience: Moderate heating is often sufficient to drive the reaction to completion in a reasonable timeframe. The progress of the reaction can be monitored by the precipitation of the product from the aqueous medium.

  • Product Isolation: After cooling the reaction mixture to room temperature, the solid product that has precipitated is collected by filtration.

  • Washing and Drying: Wash the solid with cold water and then a small amount of cold ethanol to remove any residual starting materials and the catalyst. Dry the product in a vacuum oven.

    • Trustworthiness: Washing with a minimally soluble solvent for the product ensures a high recovery of the pure compound. The purity of the product can often be high enough to not require further purification.

  • Characterization: Confirm the structure and purity of the synthesized dihydropyrano[2,3-c]pyrazole derivative using standard analytical techniques (Melting Point, NMR, IR, MS).

Parameter Description
Reactants 4-Chlorobenzaldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate
Catalyst Taurine (10 mol%)
Solvent Water
Temperature 80 °C
Reaction Time 2 hours
Yield Typically 85-95%

Conclusion and Future Outlook

Multicomponent reactions represent a paradigm shift in the synthesis of pyrazole derivatives, offering significant advantages in terms of efficiency, atom economy, and environmental friendliness. The ability to generate complex molecular architectures in a single step from simple and readily available starting materials is a testament to the power and elegance of this synthetic strategy. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the scope and utility of MCRs in pyrazole synthesis will undoubtedly continue to expand. Future research in this area is likely to focus on the development of stereoselective MCRs, the use of novel and sustainable catalysts, and the application of these methods in the synthesis of increasingly complex and biologically active pyrazole-containing molecules.

References

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 1853–1893. [Link]

  • Tonks, I. A., Tofan, D. C., & Agapie, T. (2013). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Organometallics, 32(22), 6586–6589. [Link]

  • Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Morales-Cano, D., & González-Zamora, E. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(15), 4627. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The inherent basicity of the pyrazole nucleus and the frequent co-occurrence of closely related isomers can present unique purification hurdles. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your column chromatography protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when setting up their purification workflow.

Q1: What is the standard stationary phase for purifying pyrazole derivatives?

For most applications, standard flash-grade silica gel (230-400 mesh) is the go-to stationary phase.[1] Its efficacy is well-documented for a wide range of pyrazole syntheses, including those derived from 1,3-dipolar cycloadditions and condensations of α,β-unsaturated carbonyls.[2] The acidic nature of silica's silanol groups (Si-OH) provides a polar surface that effectively interacts with the functional groups typically found on pyrazole derivatives.

However, if your pyrazole is particularly basic or shows signs of degradation, alternative stationary phases should be considered:

  • Neutral Alumina: A less acidic support that can prevent the decomposition of acid-sensitive compounds.[3][4]

  • Reversed-Phase Silica (C18): An excellent choice for highly polar pyrazoles or when normal-phase chromatography fails to provide adequate separation.[4][5] This technique separates compounds based on hydrophobicity rather than polarity.

Q2: My basic pyrazole derivative is streaking badly on the silica gel column. What's happening and how do I fix it?

This is a classic issue. The nitrogen atoms in the pyrazole ring are basic and can interact strongly and irreversibly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape, tailing, and sometimes complete loss of the compound on the column.

The Solution: Deactivation.

To mitigate this, you must deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

  • Triethylamine (Et₃N): The most common choice. Adding 0.1-1% triethylamine to your mobile phase will neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks.[4][5]

  • Ammonia in Methanol: A solution of ammonia in methanol can also be used, particularly if triethylamine is not compatible with your molecule.[4]

Self-Validation Check: Before running the column, run two TLCs. Spot your crude material on both. For one, use your chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate). For the second, use the same eluent but with 1% triethylamine added. A significant improvement in spot shape (less streaking) on the second plate confirms that deactivation is necessary for the column.

Q3: How do I choose the best solvent system (eluent) for my separation?

The foundation of a successful column is meticulous Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4 and is well-separated from impurities.

  • Starting Point: For many pyrazole derivatives, a mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate is the standard.[1][2][6]

  • Optimization:

    • If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Increase the proportion of the non-polar component (e.g., go from 4:1 to 9:1 Hexane:EtOAc).

    • If the spots remain at the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar component (e.g., go from 4:1 to 1:1 Hexane:EtOAc).

  • Alternative Systems: If Hexane/EtOAc fails, consider other solvent combinations. Dichloromethane/Methanol or Chloroform/Methanol systems can offer different selectivity.[7][8]

Solvent SystemPolarity IndexTypical Use Case for Pyrazoles
Hexane / Ethyl AcetateLow to MediumGeneral purpose, excellent for a wide range of substituted pyrazoles.[2]
Dichloromethane / MethanolMedium to HighFor more polar pyrazoles containing hydroxyl or carboxyl groups.
Chloroform / AcetoneMediumOffers different selectivity compared to ester-based systems.[7]
Toluene / Ethyl AcetateLow to MediumCan improve separation for compounds with aromatic rings.
Q4: I can't see my compound on the TLC plate under UV light. How can I visualize it?

While many pyrazoles contain aromatic rings and are UV-active, this isn't always the case.[9] If UV light (254 nm) doesn't reveal your compound, you must use a chemical stain. This process is destructive to the TLC plate.

  • Potassium Permanganate (KMnO₄) Stain: An excellent general-purpose stain. It reacts with any oxidizable functional group (alkenes, alkynes, alcohols, aldehydes), which are often present in pyrazole precursors or side products.[9][10] The compound will appear as a yellow/brown spot on a purple background.

  • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors, which can be helpful for differentiating between compounds.[9][10] Requires heating to develop.

  • Iodine Chamber: A simple and often effective method. The plate is placed in a sealed chamber with a few crystals of iodine. Iodine vapor adsorbs to the surface of the plate and has an affinity for many organic compounds, which appear as brownish spots.[11]

Section 2: In-Depth Troubleshooting Guide

This section tackles more complex purification problems with detailed diagnostic and resolution workflows.

Problem: My pyrazole isomers are inseparable.

Scenario: Your TLC shows two spots that are extremely close together (ΔRf < 0.1), or they appear as a single elongated spot. On the column, they co-elute. This is a common challenge, especially with regioisomers which often have very similar polarities.[1][5]

Causality & Diagnosis: The root cause is the minimal difference in the physical and chemical properties between the isomers.[1] Your first step is to confirm that you can actually see a slight separation on TLC. If you cannot resolve the spots on the analytical plate, you will not resolve them on a preparative column.[1]

Solutions & Protocols:

  • Optimize the Mobile Phase:

    • Action: Switch to a shallower solvent gradient or an isocratic (single solvent mixture) elution. If you were using a 4:1 Hexane:EtOAc mixture, try a much less polar 19:1 mixture.[6] This will force the compounds to spend more time interacting with the stationary phase, amplifying small differences in polarity.

    • Rationale: A steep increase in solvent polarity can cause all compounds to move quickly down the column together, masking subtle differences. A shallower gradient provides higher resolution.

  • Change Solvent Selectivity:

    • Action: If optimizing the Hexane/EtOAc ratio fails, switch the solvent system entirely. Try a system with a different type of polar solvent, such as Dichloromethane/Acetone or Toluene/Ethyl Acetate.

    • Rationale: Different solvents interact with your compounds through different mechanisms (e.g., dipole-dipole vs. hydrogen bonding). Changing the solvent can alter the relative elution order and improve separation.

  • Consider Alternative Chromatography Modes:

    • Action: If normal-phase silica gel fails, High-Performance Liquid Chromatography (HPLC) is the next logical step.[1] For enantiomers (chiral isomers), specialized chiral stationary phases (CSPs) are required.[1][12]

    • Rationale: HPLC offers significantly higher resolving power than flash chromatography. For chiral molecules, enantiomers are physically identical in a non-chiral environment (like silica gel) and require a chiral environment to be separated. Polysaccharide-based CSPs are highly effective for pyrazole derivatives.[1][12]

troubleshooting_isomers start Poor Isomer Separation check_tlc Is there any separation on TLC? start->check_tlc optimize_mp Optimize Mobile Phase (Shallow Gradient / Isocratic) check_tlc->optimize_mp Yes, slight change_solvents Change Solvent System (e.g., DCM/Acetone) check_tlc->change_solvents No optimize_mp->change_solvents Failure success Separation Achieved optimize_mp->success Success change_solvents->success Success fail Still No Separation change_solvents->fail Failure consider_hplc Consider Advanced Methods (HPLC, Chiral HPLC) consider_hplc->success Success fail->consider_hplc

Caption: Decision workflow for troubleshooting poor isomer separation.

Problem: My compound decomposed on the column.

Scenario: You load your crude product, but the fractions collected contain new, unexpected spots on TLC, and the yield of your desired product is very low or zero.

Causality & Diagnosis: The compound is likely unstable to the acidic nature of silica gel.[3] This can happen if your pyrazole derivative contains sensitive functional groups (e.g., certain protecting groups like SEM or acid-labile esters).[13]

Solutions & Protocols:

  • Confirm Instability (2D TLC):

    • Protocol: Spot your crude material on a TLC plate. Run the plate in a chosen solvent system. After running, remove the plate, let it dry completely, and then turn it 90 degrees and run it again in the same solvent system.

    • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal. This is a definitive test for silica gel stability.[3]

  • Switch to a Milder Stationary Phase:

    • Action: If instability is confirmed, abandon silica gel. Pack a column with neutral alumina, which lacks the acidic silanol groups.[4] You will need to re-optimize your solvent system on an alumina TLC plate first.

    • Rationale: Alumina provides a different surface chemistry that is often more forgiving for acid-sensitive compounds.

  • Use Deactivated Silica:

    • Action: As a less drastic alternative, you can use silica gel that has been "deactivated." This can be done by pre-rinsing the column with your eluent containing 1% triethylamine before loading your sample.[4]

    • Rationale: The base neutralizes the most aggressive acidic sites, making the surface milder.

Problem: The compound won't come off the column.

Scenario: You have run many column volumes of your eluent, and even increased the polarity significantly, but there is no sign of your product in the collected fractions.

Causality & Diagnosis: Several possibilities exist:

  • Decomposition: The compound has degraded on the column and is now irreversibly bound.[3]

  • Insufficient Polarity: Your solvent system is simply not polar enough to elute the compound.

  • Mismatched Solvents: You may have accidentally prepared the wrong solvent system.[3]

  • Early Elution: The compound may have been very non-polar and eluted immediately with the solvent front in the very first fractions.[3]

Solutions & Protocols:

  • Check the First Fractions: Always check the very first fractions collected, even those that appear to be only the solvent front.[3]

  • Drastic Polarity Increase: If you are confident the compound is still on the column, switch to a much more polar "flush" solvent, such as 100% ethyl acetate or even 9:1 Dichloromethane:Methanol. This will often push highly retained compounds off the column.

  • Re-evaluate TLC: Re-run a TLC of your crude material in a very polar solvent system (e.g., 1:1 Hexane:EtOAc or even 100% EtOAc) to confirm that the compound can move off the baseline.

  • Test for Stability: If you suspect decomposition, perform the 2D TLC test described in the previous problem.[3]

Section 3: Standard Protocol & Workflow

This section provides a generalized, step-by-step protocol for flash column chromatography of a typical pyrazole derivative.

General Experimental Workflow

workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Find Rf ≈ 0.3) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Dry Loading Preferred) pack->load elute 5. Elute with Solvent load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evap 9. Evaporate Solvent combine->evap final Pure Pyrazole Product evap->final

Caption: General workflow for pyrazole synthesis and purification.[5]

Step-by-Step Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system that gives your target pyrazole an Rf of ~0.3.

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude material).

    • Prepare a slurry of silica gel in your initial, least polar eluent.[1]

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Use positive air pressure to pack the bed firmly and evenly.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude pyrazole mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.

    • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.[1]

    • Rationale: Dry loading prevents band broadening that can occur when loading the sample dissolved in a strong solvent, leading to much better separation.

  • Elution and Fractionation:

    • Begin eluting the column with your starting, non-polar solvent system, using positive air pressure for a steady flow.[1]

    • If using a gradient, gradually increase the polarity of the eluent over time.

    • Collect fractions of a consistent volume in test tubes or vials.

  • Monitoring and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure compound.[13]

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield your purified pyrazole derivative.[1]

By following these guidelines and troubleshooting steps, you can systematically address the challenges associated with the column chromatography of pyrazole derivatives, leading to higher purity and better yields in your synthetic endeavors.

References
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 4, 2026, from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved February 4, 2026, from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved February 4, 2026, from [Link]

  • Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • ACS Omega. (2021). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. Retrieved February 4, 2026, from [Link]

  • MDPI. (2022). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved February 4, 2026, from [Link]

  • ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved February 4, 2026, from [Link]

  • University of California, Berkeley. (n.d.). TLC Visualization Methods. Retrieved February 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Advanced Pyrazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Low Yields in Pyrazole Synthesis

Executive Summary

Pyrazoles are "privileged scaffolds" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Rimonabant. However, their synthesis is often plagued by "silent" yield killers: regioisomeric mixtures that are difficult to separate, incomplete cyclization due to steric hindrance, and irreversible adsorption during purification.

This guide moves beyond standard textbook procedures to address the causality of failure. We focus on the two dominant synthetic pathways—Knorr Condensation and [3+2] Cycloaddition —and provide a self-validating purification protocol to ensure what you synthesize actually ends up in the vial.

Diagnostic Workflow: Method Selection

Before optimizing reaction conditions, verify that you are using the correct retrosynthetic disconnection. Mismatched methods are the primary cause of low isolated yields.

Figure 1: Decision matrix for selecting the synthetic pathway based on substitution patterns and functional group tolerance.

Module A: The Knorr Synthesis (Condensation)

The Problem: The reaction of hydrazines with 1,3-dicarbonyls often yields a mixture of 1,3- and 1,5-isomers. While total conversion might be high, the isolated yield of the desired isomer drops drastically during separation.

Root Cause Analysis: Regioselectivity

The regioselectivity is dictated by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.

  • Mechanism: The more nucleophilic nitrogen (usually the NH attached to the electron-donating group) attacks the more electrophilic carbonyl.

  • Failure Point: In unsymmetrical 1,3-diketones, the difference in electrophilicity is often negligible, leading to ~1:1 mixtures.

Optimization Protocol: Controlled pH Buffering

Do not run these reactions in neutral ethanol. Use a buffered system to control the protonation state of the hydrazine.

Step-by-Step Protocol:

  • Solvent System: Use Ethanol/Acetic Acid (10:1) or Toluene (for azeotropic water removal).

  • Stoichiometry: 1.0 eq 1,3-diketone + 1.1 eq Hydrazine salt (Hydrochloride preferred over hydrate for better pH control).

  • Temperature: Reflux is mandatory to drive the dehydration step (aromatization).

  • Workup: If using acetic acid, neutralize carefully with NaHCO3 before extraction to prevent protonation of the pyrazole, which renders it water-soluble (yield loss).

Troubleshooting Table: Knorr Synthesis

SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete CyclizationReaction stopped at the hydrazone intermediate. Increase temp or add acid catalyst (p-TsOH).
Isomer Mixture Similar Carbonyl ReactivitySwitch to Fluorinated 1,3-diketones (Fustero et al.) to bias electrophilicity, or use bulky hydrazines.
Oiling Out Polymerization/OligomersRun reaction at lower concentration (0.1 M). High conc. favors intermolecular side reactions.

Module B: [3+2] Cycloaddition Strategies

The Problem: Traditional thermal cycloadditions (Huisgen) require high temperatures and often result in poor regioselectivity (1,4 vs 1,5 isomers).

Advanced Solution: Metal Catalysis (Cu/Ru)

For 1,4-disubstituted pyrazoles, Copper-Catalyzed Alkyne-Diazo Cycloaddition (CuAAC analogs) is superior.

Key Mechanistic Insight: Unlike the concerted thermal pathway, the Cu-catalyzed pathway proceeds via a stepwise metallacycle intermediate, strictly enforcing regioselectivity.

Cycloaddition Reagents Alkyne + Diazo/Sydnone Thermal Thermal Pathway (No Catalyst) Reagents->Thermal Heat Copper Cu(I) Catalysis (Regioselective) Reagents->Copper CuI, Base Mix Mixture of Isomers (Low Isolated Yield) Thermal->Mix Pure 1,4-Regioisomer (High Yield) Copper->Pure

Figure 2: Divergence of reaction pathways in cycloaddition. Metal catalysis enforces regiocontrol, eliminating yield loss due to isomer separation.

Protocol Adjustment:

  • Catalyst: CuI (10 mol%) + DIPEA (20 mol%).

  • Solvent: THF or DMF (dry).

  • Warning: Diazo compounds are shock-sensitive. Generate in situ if possible (e.g., from tosylhydrazones).

Module C: Purification (The "Silent" Yield Killer)

The Issue: Pyrazoles possess an acidic NH proton (pKa ~14) and a basic pyridine-like nitrogen. They interact strongly with the silanols (Si-OH) in silica gel, causing severe "streaking" or irreversible adsorption. You may have synthesized 90% yield but only eluted 40%.

The "Deactivated Silica" Protocol

Never run a pyrazole column on untreated silica.

  • Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1-3% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. The TEA neutralizes the acidic silanol sites.

  • Elution: Run the column with your standard solvent system (you can maintain 0.5% TEA in the eluent if streaking persists).

Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is base-sensitive and cannot tolerate TEA.

Frequently Asked Questions (FAQ)

Q: My pyrazole product is water-soluble and I lose it during aqueous workup. What do I do? A: This is common for low molecular weight pyrazoles. Avoid aqueous workup entirely.

  • Solution: Evaporate the reaction solvent (ethanol/toluene) directly. Redissolve the residue in minimal DCM/Ether and filter off inorganic salts. Proceed directly to the "Deactivated Silica" column.

Q: I am using Hydrazine Hydrate but the reaction is stalled. A: Hydrazine hydrate is often wet or degraded.

  • Fix: Switch to Hydrazine Hydrochloride or Sulfate . These salts are stable solids. Release the free base in situ using Sodium Acetate or Pyridine. This ensures an accurate stoichiometric ratio.

Q: How do I distinguish between 1,3- and 1,5-isomers by NMR? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy).

  • 1,5-isomer: Strong NOE correlation between the N-substituent and the C5-substituent.

  • 1,3-isomer: No NOE between the N-substituent and the C3-substituent (they are too far apart).

References

  • Regioselective Synthesis Review: Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines.[1] Chemical Reviews. Link

  • Knorr Mechanism & Kinetics: Review of Knorr Pyrazole Synthesis pathways and "unexpected complex reaction pathways." Link

  • Silica Gel Deactivation: University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography (Deactivating Silica).Link

  • Copper-Catalyzed Cycloaddition: Simplified synthesis of pyrazoles via Cu-catalyzed methods (Click Chemistry). Link

  • General Pyrazole Synthesis Guide: Synthesis of Pyrazoles (Organic Chemistry Portal). Link

Sources

Technical Support Center: Purification of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-HPPC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

User Query: How do I remove persistent impurities (hydrazine residues, colored oligomers, and inorganic salts) from 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate?

Technical Context: This compound (CAS: 46393-99-1) is a critical amphoteric intermediate, most notably used in the synthesis of the iron chelator Deferasirox . Its synthesis typically involves the condensation of salicylic acid derivatives (or chromones) with hydrazine. Consequently, the impurity profile is dominated by unreacted hydrazine (genotoxic), decarboxylated byproducts, and oxidation-induced color bodies.

Because the molecule contains both a carboxylic acid and a phenolic hydroxyl group (acidic) alongside a pyrazole ring (basic nitrogen), its solubility is highly pH-dependent. This amphoteric nature is the primary lever for purification.

Key Physicochemical Data
PropertyValue / Characteristic
Molecular Formula

Solubility (Acidic pH) Low (Precipitates)
Solubility (Basic pH) High (Forms Di-sodium salt)
Critical Impurities Hydrazine (Genotoxic), Salicylic acid, Decarboxylated pyrazole, Inorganic salts (NaCl).
Appearance Off-white to beige solid (Pink/Red indicates oxidation).

Core Purification Protocols

Method A: Acid-Base Reprecipitation (Primary Purification)

Best for: Removing non-acidic organic impurities and bulk color bodies.

This method utilizes the acidity of the carboxylic acid and phenol groups. By converting the compound to its water-soluble salt, we can filter out insoluble organics, then recover the product by acidification.

The Protocol:

  • Dissolution: Suspend the crude solid in 2M NaOH (approx. 10 volumes). Stir until a clear, dark solution is obtained. The pH should be >12.

    • Mechanism:[1][2][3][4][5] Formation of the di-sodium salt (phenolate and carboxylate).

  • Adsorption (Color Removal): Add Activated Carbon (5-10% w/w relative to crude mass). Heat to 50-60°C for 30-60 minutes.

    • Critical Step: Do not boil. Boiling may cause degradation or excessive foaming.

  • Filtration: Filter the hot solution through a Celite (diatomaceous earth) pad to remove carbon fines. Wash the pad with a small amount of dilute NaOH.

    • Troubleshooting: If the filtrate is cloudy, refilter. Carbon fines will serve as nucleation sites for impurities later.

  • Precipitation: Cool the filtrate to 10-15°C. Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 2.0 – 3.0 .

    • Observation: A thick precipitate will form.

  • Digestion: Stir the slurry at 20°C for 1 hour. This "ages" the crystals, preventing the inclusion of mother liquor (and salts) inside the crystal lattice.

  • Isolation: Filter the solid. Wash the cake copiously with water (to remove NaCl) followed by a small amount of cold methanol (to displace water and aid drying).

Method B: Recrystallization (Polishing)

Best for: Removing trace hydrazine and improving crystal habit.

The Protocol:

  • Suspend the wet cake from Method A in Methanol (or Ethanol/Water 9:1).

  • Heat to reflux. If the solution is not clear, add solvent in small increments.

  • Optional: If color persists, add a small amount of activated carbon, reflux for 15 mins, and hot filter.

  • Allow the solution to cool slowly to room temperature, then chill to 0-5°C.

  • Filter and wash with cold methanol.

Visualizing the Workflow

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision nodes for impurity removal.

PurificationWorkflow Start Crude 3-(2-Hydroxyphenyl) -1H-pyrazole-5-carboxylic acid Dissolve Dissolve in 2M NaOH (pH > 12) Start->Dissolve Carbon Add Activated Carbon (50°C, 30 min) Dissolve->Carbon Filter Filter through Celite (Remove Insolubles) Carbon->Filter Acidify Acidify with 6M HCl (Target pH 2-3) Filter->Acidify Clear Filtrate Impurity_Insol Insoluble Organics (Removed) Filter->Impurity_Insol Solid Waste Precipitate Precipitate Forms (Digest 1 hr) Acidify->Precipitate Wash Wash with Water (Remove NaCl) Precipitate->Wash Dry Dry under Vacuum (60°C) Wash->Dry Impurity_Salt Inorganic Salts (NaCl) (Removed in Filtrate) Wash->Impurity_Salt Filtrate

Caption: Figure 1.[6] Acid-Base purification logic flow. Blue nodes indicate chemical state changes; Green nodes indicate physical isolation.

Troubleshooting & FAQs

Q1: The product has a persistent pink or reddish hue. How do I remove it?

Root Cause: This is likely due to the oxidation of the phenolic moiety or trace transition metals (Iron/Copper) forming complexes with the ligand. Resolution:

  • EDTA Wash: During the acid-base step, add 0.1% Disodium EDTA to the NaOH solution before precipitation. This sequesters trace metals.

  • Antioxidant: Add a pinch of Sodium Bisulfite or Ascorbic Acid during the acidification step to prevent phenolic oxidation.

  • Strict pH Control: Do not allow the pH to drop below 1.0, as highly acidic conditions can sometimes promote colored degradation products.

Q2: My Ash content (ROI) is failing (>0.1%). Why?

Root Cause: Incomplete washing of the filter cake. The precipitation from NaOH/HCl generates a stoichiometric equivalent of Sodium Chloride (NaCl). Resolution:

  • Slurry Wash: Do not just pour water over the filter cake. Resuspend the wet cake in distilled water, stir for 20 minutes, and re-filter.

  • Conductivity Check: Measure the conductivity of the wash filtrate. Continue washing until it matches the conductivity of the input water.

Q3: How do I ensure Hydrazine levels are below genotoxic limits (ppm level)?

Root Cause: Hydrazine is a "sticky" impurity. Resolution:

  • Oxidative Treatment: (Use with caution) Treatment with dilute hydrogen peroxide or bleach is NOT recommended as it degrades the product.

  • Solvent Selection: Recrystallization from Methanol is most effective for hydrazine removal.

  • Scavenging: If recrystallization fails, dissolve the product in ethanol and treat with a resin-bound aldehyde scavenger (e.g., polymer-supported benzaldehyde) which reacts with hydrazine to form an immobilised hydrazone, then filter.

Q4: The melting point is lower than the literature value (approx. 180°C or >250°C depending on form).

Root Cause:

  • Hydrate Form: The compound exists as a hydrate. Standard melting point apparatus might show a "melt" at the dehydration temperature (approx 100-120°C) before the true melt.

  • Decarboxylation: Excessive drying heat (>80°C) can cause the loss of CO2, converting the product to 3-(2-hydroxyphenyl)pyrazole. Resolution:

  • Dry at 50-60°C under high vacuum.

  • Confirm identity via HPLC or NMR, not just Melting Point.

References

  • Process for the preparation of Deferasirox.
  • Process for the preparation of Deferasirox (US8609863).
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Source: Arkivoc 2012 (iii) 49-65.[7] URL:[Link] Relevance: Provides general background on the handling and acidolytic deprotection of similar pyrazole carboxylic acid derivatives.

Sources

Technical Support Center: Synthesis of Hydroxyphenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of hydroxyphenyl pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing this important class of compounds. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of hydroxyphenyl pyrazoles. Each problem is followed by an analysis of potential causes and recommended solutions.

Problem 1: Low Yield of the Desired Hydroxyphenyl Pyrazole

You've completed your reaction, but the isolated yield of your target hydroxyphenyl pyrazole is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a non-optimal temperature, or deactivation of reagents.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature. Be aware that excessive heat can promote side reactions.[1]

  • Formation of Pyrazoline Intermediate: A common pathway in pyrazole synthesis from α,β-unsaturated ketones or chalcones is the initial formation of a pyrazoline, which then requires oxidation to the aromatic pyrazole.[2][3]

    • Recommendation: If you suspect the formation of a pyrazoline, you can introduce an in-situ oxidation step or perform a separate oxidation reaction on the crude product. Common oxidizing agents for this purpose include air, iodine, or manganese dioxide.[2][3]

  • Suboptimal pH: The pH of the reaction medium can significantly influence the rate and outcome of the cyclization. For the Knorr pyrazole synthesis, acidic conditions are often employed to facilitate the dehydration steps.[2]

    • Recommendation: If you are not using an acidic catalyst, consider the addition of a catalytic amount of a protic acid like acetic acid or a Lewis acid. Conversely, if the reaction is too acidic, it could lead to degradation of your starting materials or product. Optimization of the pH is often necessary.

  • Poor Solubility of Starting Materials: If your hydroxylated 1,3-dicarbonyl or chalcone precursor has poor solubility in the chosen solvent, the reaction rate will be slow.

    • Recommendation: Screen for a solvent system in which all reactants are soluble at the reaction temperature. Aprotic polar solvents like DMF, DMAc, or NMP can be effective for this type of reaction.[2]

Problem 2: Presence of an Unexpected Isomer (Regioselectivity Issues)

Your analytical data (e.g., NMR, LC-MS) indicates the presence of two or more isomers of your hydroxyphenyl pyrazole.

Causality:

When using an unsymmetrical 1,3-dicarbonyl compound as a precursor, the two carbonyl groups are not equivalent. The initial nucleophilic attack by the hydrazine can occur at either carbonyl, leading to the formation of two different regioisomers. The electronic and steric properties of the substituents on the dicarbonyl compound and the hydrazine derivative influence the regioselectivity of the reaction.[3] The hydroxyl group on the phenyl ring, being an electron-donating group, can influence the electrophilicity of the adjacent carbonyl group.

Solutions to Improve Regioselectivity:

  • Choice of Hydrazine: The nature of the substituent on the hydrazine can impact regioselectivity. For instance, in the case of a substituted hydrazine, the more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl group.[3]

  • Reaction Conditions: The solvent and pH can play a crucial role in controlling regioselectivity. It has been reported that using aprotic dipolar solvents in an acidic medium can enhance the regioselectivity of the cyclocondensation.[2]

  • Stepwise Synthesis: In some cases, a stepwise approach where the hydrazine is first reacted with one carbonyl group under controlled conditions before cyclization can provide better control over the regioselectivity.[4]

Visualizing Regioisomeric Formation

The following diagram illustrates the competing reaction pathways leading to the formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl precursor.

G Regioisomeric Pyrazole Formation cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Unsymmetrical_1,3-Dicarbonyl->Attack_C1 Hydrazine Attack_C2 Attack at Carbonyl 2 Unsymmetrical_1,3-Dicarbonyl->Attack_C2 Hydrazine Hydrazine Hydrazine Intermediate_A Intermediate A Attack_C1->Intermediate_A Isomer_A Regioisomer A Intermediate_A->Isomer_A Cyclization & Dehydration Intermediate_B Intermediate B Attack_C2->Intermediate_B Isomer_B Regioisomer B Intermediate_B->Isomer_B Cyclization & Dehydration

Caption: Competing pathways in hydroxyphenyl pyrazole synthesis.

Problem 3: Identification of Side Products Related to the Hydroxyl Group

You observe additional peaks in your chromatogram or unexpected signals in your NMR that do not correspond to your starting materials or desired product.

Potential Side Reactions Involving the Hydroxyl Group:

  • O-Alkylation/O-Acylation: The phenolic hydroxyl group is nucleophilic and can react with electrophiles in your reaction mixture. If you are using alkyl halides, acyl chlorides, or other electrophilic reagents, you may form the corresponding O-substituted side product.

    • Mechanistic Insight: This is a classic Williamson ether synthesis or esterification reaction competing with the desired pyrazole formation.

    • Prevention: If possible, choose reagents that are less prone to reacting with the hydroxyl group. Alternatively, a protecting group strategy may be necessary (see FAQs).

  • Oxidation of the Phenol: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-type structures. This can be exacerbated by the presence of air (oxygen) at elevated temperatures or certain metal catalysts.

    • Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. The use of antioxidants may also be considered in some cases.

Visualizing a Common Side Reaction: O-Alkylation

This diagram illustrates the mechanism of O-alkylation of the hydroxyphenyl pyrazole, a common side reaction.

G O-Alkylation Side Reaction Hydroxyphenyl_Pyrazole Hydroxyphenyl Pyrazole (Nucleophile) O_Alkylated_Product O-Alkylated Side Product Hydroxyphenyl_Pyrazole->O_Alkylated_Product Deprotonation Electrophile Electrophile (e.g., R-X) Electrophile->O_Alkylated_Product Nucleophilic Attack Base Base Base->Hydroxyphenyl_Pyrazole

Caption: Mechanism of O-alkylation side product formation.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my hydroxyphenyl pyrazole, especially from regioisomers and other impurities?

Purification can be challenging, especially when dealing with closely related isomers.

  • Chromatography: Column chromatography on silica gel is the most common method for separating pyrazole isomers. A careful screening of the eluent system is crucial to achieve good separation.

  • Crystallization: If your product is a solid, fractional crystallization can be a highly effective method for purification, particularly on a larger scale.

  • Acid-Base Extraction: The pyrazole ring has basic nitrogen atoms, and the hydroxyl group is acidic. This dual nature can be exploited for purification through acid-base extractions to remove non-polar or non-acidic/basic impurities.

  • Formation of Acid Addition Salts: A potentially very effective method for purifying pyrazoles is to convert them into their acid addition salts. These salts often have different solubility properties than the free base and can be selectively crystallized, leaving impurities behind in the mother liquor.[5][6] The free base can then be regenerated by treatment with a base.

Q2: When should I consider using a protecting group for the hydroxyl moiety?

A protecting group strategy is advisable under the following circumstances:

  • When using strong bases or nucleophiles: If your reaction conditions involve strong bases that can deprotonate the phenol, or strong nucleophiles that can react with it, protection is recommended.

  • When using highly reactive electrophiles: If your synthesis involves potent electrophiles that are known to react with phenols (e.g., acid chlorides, alkyl triflates), protecting the hydroxyl group will prevent the formation of O-substituted side products.

  • To improve solubility: In some cases, converting the polar hydroxyl group to a less polar protected form can improve the solubility of the starting material in organic solvents.

Common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl ethers. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its removal.

Q3: My reaction mixture turns dark brown/black. What is causing this and how can I prevent it?

A dark coloration is often indicative of decomposition or the formation of highly conjugated, colored byproducts.

  • Oxidation: As mentioned in the troubleshooting section, oxidation of the phenolic ring is a likely cause. Running the reaction under an inert atmosphere can help.

  • Decomposition of Starting Materials or Product: High reaction temperatures or prolonged reaction times can lead to the degradation of your compounds. Ensure you are not exceeding the necessary temperature and monitor the reaction to avoid unnecessarily long reaction times.

  • Reaction with Solvent: Solvents like DMF can decompose at high temperatures, especially in the presence of acid or base, leading to colored impurities.

Experimental Protocols

Protocol 1: General Synthesis of a 3-(Hydroxyphenyl)-5-aryl-1H-pyrazole from a Chalcone

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the hydroxyphenyl chalcone (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 - 2.0 eq.) to the solution. If using a substituted hydrazine, adjust the stoichiometry accordingly.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Protocol 2: Purification of a Hydroxyphenyl Pyrazole via Acid Salt Formation
  • Dissolution: Dissolve the crude hydroxyphenyl pyrazole in a suitable organic solvent (e.g., ethanol, isopropanol).[6]

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in ethanol, or concentrated sulfuric acid) to the pyrazole solution with stirring.

  • Crystallization: The pyrazole acid salt will often precipitate or crystallize out of the solution. The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.

  • Regeneration of Free Base: Dissolve the salt in water and neutralize it with a base (e.g., sodium bicarbonate, sodium hydroxide solution) until the free pyrazole precipitates.

  • Final Purification: Collect the precipitated pyrazole by filtration, wash with water, and dry under vacuum.

Data Presentation

Table 1: Common Side Products in Hydroxyphenyl Pyrazole Synthesis

Side Product TypePotential CauseAnalytical Signature (General)Mitigation Strategy
Regioisomer Use of unsymmetrical 1,3-dicarbonylDistinct set of signals in NMR, different retention time in LCOptimize solvent and pH; consider a stepwise synthesis
Pyrazoline Incomplete oxidation of intermediateAbsence of aromatic pyrazole protons in NMR; M+2 peak in MSAdd an oxidation step (e.g., air, I2)
O-Alkylated/Acylated Product Reaction of hydroxyl group with electrophilesPresence of new signals in NMR corresponding to the alkyl/acyl group; corresponding mass increase in MSUse a protecting group for the hydroxyl moiety
Oxidation Products (e.g., Quinones) Reaction with oxygen, especially at high temperaturesAppearance of color; complex aromatic signals in NMR; potential for polymerizationRun reaction under an inert atmosphere (N2 or Ar)

References

  • ResearchGate. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • YouTube. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). [Link]

  • Slideshare. (2018). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • YouTube. (2019). synthesis of pyrazoles. [Link]

  • ResearchGate. (2014). Synthesis of (E)- and (Z)-3(5)-(2-hydroxyphenyl)-4-styrylpyrazoles. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PMC. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. [Link]

  • PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • ResearchGate. (2018). Modulating N- versus O-arylation in pyrazolone-aryl halide couplings. [Link]

  • PMC. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

  • Google Patents. (2011).
  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • PMC. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • PubMed. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • PubMed. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. [Link]

  • J&K Scientific LLC. (2023). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. [Link]

Sources

Challenges in the characterization of pyrazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Characterization Support Center. Current Status: Online | Ticket Queue: Active Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Introduction: The Pyrazole Paradox

You are likely here because your pyrazole synthesis yielded a mixture, or your NMR spectrum shows "ghost" peaks where distinct signals should be. Pyrazoles are deceptively simple 5-membered rings, yet they present two distinct analytical nightmares: annular tautomerism (in


-unsubstituted forms) and regioisomerism  (in 

-substituted forms).[1][2]

This guide treats your analytical challenges as "Support Tickets." Select the issue below that matches your current experimental roadblock.

TICKET #001: "My NMR signals are broad, missing, or averaged."

Diagnosis: Rapid Annular Tautomerism.[1][2] In


-unsubstituted pyrazoles (

-pyrazoles), the proton on the nitrogen oscillates rapidly between N1 and N2.[1][2] At room temperature, this exchange is often faster than the NMR time scale, causing C3 and C5 (and their attached protons) to appear equivalent or broadly averaged.[1][2]
Troubleshooting Protocol

Step 1: Solvent Switching (The "Chemical Freeze") Chloroform (


) often facilitates proton exchange due to trace acidity/water.[1][2] Switch to a hydrogen-bond-accepting solvent to "anchor" the tautomer.[1][2]
  • Recommendation: DMSO-

    
      or Acetone-
    
    
    
    .[1][2] These solvents form strong hydrogen bonds with the NH proton, slowing the exchange rate and often sharpening the signals.[2]

Step 2: Variable Temperature (VT) NMR If signals remain broad in DMSO, you are in the "intermediate exchange" regime.[1][2]

  • Action: Cool the sample to -40°C or -60°C .

  • Result: The exchange slows enough to "freeze" the tautomers, revealing distinct signals for the major and minor tautomers (often 3-substituted vs. 5-substituted).

Step 3:


 NMR (The Gold Standard) 
Proton NMR is often ambiguous.[1][2] Nitrogen NMR is definitive because the chemical shift difference between a "pyrrole-like" nitrogen (N-H) and a "pyridine-like" nitrogen (=N-) is massive (~100 ppm).[1][2]
  • Technique:

    
     HSQC or HMBC (since direct 
    
    
    
    detection is insensitive).
  • Signature: In the "frozen" state, you will see two distinct cross-peaks.[1][2] In the "fast exchange" state, you see a single averaged peak.[1][2]

TICKET #002: "I cannot distinguish the 1,3-isomer from the 1,5-isomer."

Diagnosis: Regioisomer Ambiguity. When you alkylate a 3-substituted pyrazole, you get a mixture of 1,3-disubstituted and 1,5-disubstituted products.[1][2] They have the same mass and often similar polarities.[2]

The Solution: NOE (Nuclear Overhauser Effect) This is the only self-validating method.[1][2] You must prove spatial proximity between the new


-substituent and the existing 

-substituents.[1][2]
The NOE Decision Matrix
Feature1,3-Isomer (

-Me, C3-Ph)
1,5-Isomer (

-Me, C5-Ph)
Geometry The

-Methyl is far from the Phenyl group.[1][2]
The

-Methyl is physically crowded against the Phenyl group.[2]
NOE Signal Strong NOE between

-Me and H5 (the ring proton).[1][2]
Strong NOE between

-Me and the Phenyl protons .[1][2]
Sterics thermodynamically favored (usually).[1][2]Kinetic product (often), sterically congested.[1][2]
Experimental Protocol: 1D NOE Difference

Use this for precise quantification if 2D NOESY is ambiguous.

  • Sample Prep: Dissolve ~10 mg in degassed DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     or 
    
    
    
    . Critical: Oxygen is paramagnetic and quenches NOE signals.[1][2] Bubble Argon through the tube for 5 mins or perform freeze-pump-thaw cycles.
  • Acquisition:

    • Irradiate the

      
      -methyl (or 
      
      
      
      -alkyl) resonance.[1][2]
    • Acquire a control spectrum (irradiation off-resonance).[1][2]

    • Subtract the two.[1][2][3]

  • Interpretation:

    • Positive Peak: Indicates spatial proximity (< 5 Å).[1][2][4]

    • Negative Peak: The irradiated signal.[1][2][3]

Visual Workflow: Regioisomer Assignment

PyrazoleNOE Start Start: N-Alkylated Mixture NOE_Exp Run 1D NOE / 2D NOESY (Target: N-Alkyl Group) Start->NOE_Exp Result_A NOE observed to Ring Proton (H5) NOE_Exp->Result_A Cross-peak 1 Result_B NOE observed to Side Chain (R-Group) NOE_Exp->Result_B Cross-peak 2 Concl_13 Conclusion: 1,3-Isomer (N-Alkyl far from R) Result_A->Concl_13 Concl_15 Conclusion: 1,5-Isomer (N-Alkyl near R) Result_B->Concl_15

Caption: Logic flow for assigning pyrazole regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

TICKET #003: "My isomers co-elute on HPLC/TLC."

Diagnosis: Dipole Moment Similarity.[1][2] While 1,3- and 1,5-isomers are structurally distinct, their polarities can be frustratingly similar on standard silica.[1][2]

Troubleshooting Guide

1. The pH Modifier Trick (HPLC) Pyrazoles are basic (pKa ~2.5 for the conjugate acid).[1] Their retention is highly sensitive to pH.[1][2]

  • Standard Condition: Water/Acetonitrile (Neutral).[1][2] Result: Tailing peaks, poor resolution.

  • Optimized Condition: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .[1][2]

  • Why? Protonating the pyrazoles (

    
    ) often amplifies the difference in hydrophobicity between the isomers.[1] The 1,5-isomer, being more sterically crowded, often has a different solvation shell than the flat 1,3-isomer.[1][2]
    

2. Stationary Phase Selection

Column TypeApplicationNotes
C18 (ODS) General RegioisomersUse acidic mobile phase (pH ~2-3).[1][2]
PFP (Pentafluorophenyl) Difficult SeparationsInteracts with the

-system of the pyrazole; excellent for isomers with aromatic substituents.[1][2]
Chiral (Amylose/Cellulose) EnantiomersEssential if your side chains have chiral centers.[1][2] (e.g., Lux Cellulose-2).[1][2][5][6]

TICKET #004: "I need to confirm structure without X-Ray."

Diagnosis: Need for Orthogonal Validation. You have NMR data, but you need a second line of evidence.

The HMBC "Long-Range" Check Heteronuclear Multiple Bond Correlation (HMBC) shows correlations over 2-3 bonds.[1][2]

  • Target: Look for the coupling between the

    
    -Alkyl protons  and the Ring Carbons .[2]
    
  • 1,5-Isomer: The

    
    -Methyl protons will couple to C5 .[1][2] C5 is attached to the substituent 
    
    
    
    .[1][2] You will see a correlation to a quaternary carbon (if
    
    
    is Carbon-based).[1][2]
  • 1,3-Isomer: The

    
    -Methyl protons will couple to C5 .[1][2] In this isomer, C5 is usually a CH (unsubstituted).[1][2] You will see a correlation to a methine carbon.[1][2]
    
  • Note: This requires unambiguous assignment of C3 vs C5, which can be circular. Always pair HMBC with NOE.

References

  • Claramunt, R. M., et al. (1992).[1][2] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (

    
    , 
    
    
    
    ,
    
    
    NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2.[1][2]
  • Alkorta, I., & Elguero, J. (2025).[1][2] "Theoretical NMR investigation of pyrazole and substituted pyrazoles." ResearchGate.[1][2]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Standard text for NOE protocols).

  • Foces-Foces, C., et al. (1992).[1][2] "Crystal structure and tautomerism of pyrazoles." Journal of the Chemical Society.[2] (Foundational work on solid-state vs solution behavior).

  • BenchChem Support. (2025).[1][2][6] "Column chromatography conditions for separating pyrazole isomers."

Sources

Technical Support Center: Metal-Free Synthesis of 3,5-Disubstituted 1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the metal-free synthesis of 3,5-disubstituted 1H-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Pyrazole scaffolds are of significant interest in medicinal chemistry, and mastering their synthesis is a valuable skill.[1] This resource aims to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3,5-disubstituted 1H-pyrazoles. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've followed a standard protocol, such as the Knorr pyrazole synthesis, but your final yield is disappointingly low, or you've recovered only starting materials.[2]

Potential CauseScientific ExplanationRecommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, temperature, or inefficient mixing. The cyclization and subsequent dehydration to form the aromatic pyrazole ring can be slow under certain conditions.[3]- Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature. For thermally sensitive substrates, a modest temperature increase is advisable.[3] - Ensure Efficient Stirring: For heterogeneous mixtures, vigorous stirring is crucial to maximize the contact between reactants.
Poor Quality of Hydrazine Reagent Hydrazine hydrate can degrade over time, especially if not stored properly. It is also highly toxic and requires careful handling.[4][5] The presence of impurities or a lower concentration of active hydrazine will directly impact the reaction stoichiometry and yield.- Use Fresh or Purified Hydrazine: Whenever possible, use a newly opened bottle of hydrazine hydrate. If the quality is suspect, it can be purified by distillation, though this should be done with extreme caution due to its explosive nature. - Verify Stoichiometry: Ensure the correct molar equivalents of hydrazine are used. It is often used in slight excess to drive the reaction to completion.
Sub-optimal Reaction Conditions The choice of solvent and catalyst (even in metal-free synthesis, acid or base catalysts are common) can significantly influence the reaction rate and yield. Some reactions that are sluggish in conventional solvents may benefit from alternative media.[3]- Solvent Optimization: If the reaction is proceeding poorly in a standard solvent like ethanol, consider alternatives. For instance, polar aprotic solvents like DMSO or greener options like PEG-400 have been shown to be effective for certain pyrazole syntheses. - Catalyst Screening: If using a catalytic amount of acid (e.g., acetic acid), ensure it has been added. For reactions that are known to be slow, a stronger acid catalyst might be necessary, but be mindful of potential side reactions with sensitive functional groups.
Side Reactions Consuming Starting Material Under certain conditions, side reactions can compete with the desired pyrazole formation. For example, 1,3-dicarbonyl compounds can undergo self-condensation, or hydrazine can react with other functional groups present in the starting materials.- Control Reaction Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions, even if it requires a longer reaction time. - Order of Addition: In some cases, the order in which reactants are mixed can influence the outcome. For instance, adding the hydrazine slowly to the solution of the dicarbonyl compound may minimize side reactions.
Problem 2: Formation of Multiple Products (Regioisomerism)

When using an unsymmetrical 1,3-dicarbonyl compound, you observe two or more products that are difficult to separate, likely regioisomers.

Potential CauseScientific ExplanationRecommended Solution
Lack of Regiocontrol in Cyclization With an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons. This leads to the formation of two different enamine intermediates, which then cyclize to give a mixture of 3,5-disubstituted pyrazole regioisomers.[3] The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound, as well as the reaction conditions.[3]- Modify Reaction Conditions: The regioselectivity of the Knorr synthesis can be influenced by pH.[3] Conducting the reaction under acidic or basic conditions can favor the formation of one regioisomer over the other. A systematic screening of pH is recommended. - Utilize Fluorinated Alcohols as Solvents: Studies have shown that using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents can significantly improve the regioselectivity in pyrazole synthesis.[6] These solvents have unique properties that can influence the reaction pathway.[6] - Stepwise Synthesis: For challenging cases, a stepwise approach can provide better control over regioselectivity.[7] This may involve the synthesis of an intermediate where one of the carbonyl groups is protected or modified to direct the initial attack of the hydrazine.
Tautomerism Leading to Multiple Spots on TLC 1H-pyrazoles can exist as two tautomeric forms due to the migration of the proton between the two nitrogen atoms. While these tautomers are often in rapid equilibrium in solution, they can sometimes be observed as separate spots on a TLC plate, especially if the stationary phase interacts differently with each tautomer.[8]- Co-spotting on TLC: To confirm if the multiple spots are due to tautomerism, co-spot a sample of the purified product with the crude reaction mixture. If the spots correspond, it is likely an issue of tautomerism rather than the presence of multiple regioisomers. - NMR Analysis: The definitive way to distinguish between regioisomers and tautomers is through NMR spectroscopy. Regioisomers will have distinct sets of peaks, while tautomers in rapid equilibrium will show averaged signals. In some cases, lowering the temperature during NMR acquisition can slow down the tautomeric interconversion, allowing for the observation of individual tautomers.[9]
Problem 3: Difficulty in Product Purification

The desired pyrazole product is challenging to isolate from the reaction mixture, or you experience significant product loss during purification.

Potential CauseScientific ExplanationRecommended Solution
Product is Highly Polar or Basic Pyrazoles are basic heterocycles and can interact strongly with silica gel, leading to streaking on TLC plates and poor recovery from silica gel chromatography. This is a common issue with nitrogen-containing heterocyclic compounds.- Deactivate Silica Gel: Before performing column chromatography, treat the silica gel with a small amount of a basic modifier like triethylamine or ammonia in the eluent. This will neutralize the acidic sites on the silica and reduce the strong adsorption of the basic pyrazole product.[10] - Use an Alternative Stationary Phase: If silica gel proves problematic, consider using a different stationary phase for chromatography, such as neutral alumina.[10] - Acid-Base Extraction: An effective purification strategy for basic compounds is acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH) to deprotonate the pyrazole, which can then be extracted back into an organic solvent.[11] - Crystallization: If the product is a solid, recrystallization is often an excellent method for purification.[10] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find conditions that yield high-purity crystals.[10]
Formation of Persistent Impurities The reaction may have produced side products with similar polarity to the desired pyrazole, making chromatographic separation difficult.- Optimize Reaction Conditions to Minimize Side Products: Refer back to the troubleshooting sections on low yield and multiple products to see if the reaction conditions can be adjusted to produce a cleaner crude product. - Derivative Formation: In some cases, it may be beneficial to temporarily convert the pyrazole into a derivative that is easier to purify. After purification, the derivative can be converted back to the desired pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the metal-free synthesis of 3,5-disubstituted pyrazoles from 1,3-dicarbonyls and hydrazine?

A1: The most common metal-free route is the Knorr pyrazole synthesis. The mechanism is as follows:

  • Imine/Enamine Formation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often catalyzed by a small amount of acid. After the loss of a water molecule, an imine or enamine intermediate is formed.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate, a dihydroxypyrazolidine, then undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.

The overall transformation involves the formation of two new carbon-nitrogen bonds and the elimination of two molecules of water.

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Enamine Enamine 1,3-Dicarbonyl->Enamine + Hydrazine - H2O Hydrazine Hydrazine Cyclic_Intermediate Cyclic_Intermediate Enamine->Cyclic_Intermediate Intramolecular Attack Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H2O (Dehydration)

Caption: Knorr Pyrazole Synthesis Workflow

Q2: How can I confirm the regiochemistry of my 3,5-disubstituted pyrazole?

A2: Determining the regiochemistry is crucial when using an unsymmetrical 1,3-dicarbonyl. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The chemical shifts of the protons on the substituents at the 3- and 5-positions will be different for the two regioisomers. The proton on the C4 position of the pyrazole ring will also have a characteristic chemical shift.

    • 13C NMR: The chemical shifts of the carbons at the 3- and 5-positions will be distinct for each regioisomer.

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons that are 2-3 bonds away, which can be used to definitively assign the connectivity of the substituents. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons on the substituents and the pyrazole ring protons, which can also help in structure elucidation.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography will provide an unambiguous determination of the molecular structure, including the regiochemistry.

Q3: My 1H NMR spectrum shows broad peaks for some of the pyrazole ring protons. What could be the cause?

A3: This is a classic sign of tautomerism in 1H-pyrazoles. The proton on the nitrogen can rapidly exchange between the two nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. If this exchange is on the same timescale as the NMR experiment, it can lead to peak broadening.[8]

To address this, you can try:

  • Lowering the Temperature: Acquiring the NMR spectrum at a lower temperature can slow down the proton exchange, potentially allowing you to see sharp signals for each individual tautomer.[8]

  • Changing the Solvent: The rate of tautomeric interconversion is often solvent-dependent.[8] Trying a different NMR solvent (e.g., from CDCl3 to DMSO-d6) may resolve the broad peaks.

Q4: Are there any "greener" alternatives to traditional solvents for metal-free pyrazole synthesis?

A4: Yes, the field of green chemistry has made significant strides in providing more environmentally friendly reaction media. For pyrazole synthesis, some effective green solvents include:

  • Poly(ethylene glycol) (PEG): PEG, particularly PEG-400, has been shown to be an excellent and recyclable solvent for the synthesis of 3,5-disubstituted pyrazoles.

  • Water: In some cases, water can be used as a solvent, especially for reactions involving water-soluble starting materials.

  • Solvent-free Conditions: Microwave-assisted synthesis under solvent-free conditions is another green and efficient method for preparing pyrazoles.[12]

Q5: Can I use microwave irradiation to accelerate my metal-free pyrazole synthesis?

A5: Absolutely. Microwave-assisted organic synthesis (MAOS) is a well-established technique for accelerating a wide range of organic reactions, including the synthesis of pyrazoles.[12][13] The benefits of using microwave irradiation include:

  • Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[14]

  • Improved Yields: The rapid and efficient heating provided by microwaves can lead to higher product yields and fewer side products.

  • Enhanced Regioselectivity: In some cases, microwave heating has been reported to improve the regioselectivity of pyrazole synthesis.

When using a microwave reactor, it is crucial to use sealed vessels designed for this purpose and to carefully control the temperature and pressure.[15]

Troubleshooting_Flowchart start Experiment Start: Metal-Free Pyrazole Synthesis check_reaction Monitor Reaction by TLC start->check_reaction low_yield Low Yield or No Reaction check_reaction->low_yield Problem multiple_products Multiple Products Observed check_reaction->multiple_products Problem good_yield Good Yield, Single Spot check_reaction->good_yield Success incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn regioisomers Regioisomers? multiple_products->regioisomers reagent_quality Check Reagent Quality (e.g., Hydrazine) incomplete_rxn->reagent_quality No optimize_conditions Optimize Conditions: - Increase Time/Temp - Change Solvent incomplete_rxn->optimize_conditions Yes tautomers Tautomers? regioisomers->tautomers No modify_conditions Modify Conditions for Regioselectivity (pH, Solvent) regioisomers->modify_conditions Yes nmr_analysis Perform Variable Temperature NMR tautomers->nmr_analysis Yes

Caption: Troubleshooting Workflow

Detailed Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole from 1,3-Diphenyl-1,3-propanedione and Hydrazine Hydrate

This protocol is a representative example of a metal-free Knorr pyrazole synthesis.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (1.00 g, 4.46 mmol)

  • Hydrazine hydrate (64-65%, ~0.28 mL, 5.80 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diphenyl-1,3-propanedione (1.00 g, 4.46 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Slowly add hydrazine hydrate (~0.28 mL, 5.80 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain the reflux for 2 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent). The reaction is complete when the starting dicarbonyl compound is no longer visible.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent in vacuo.

  • Add cold water (20 mL) to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol to afford 3,5-diphenyl-1H-pyrazole as a white solid.

Characterization:

  • Melting Point: Compare the melting point of the purified product with the literature value.

  • NMR Spectroscopy:

    • 1H NMR (CDCl3): Expect to see aromatic protons and a characteristic singlet for the C4-H of the pyrazole ring. The N-H proton may be broad or may not be observed.

    • 13C NMR (CDCl3): Expect to see signals for the aromatic carbons and the carbons of the pyrazole ring.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 53.
  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Bahrami, K., et al. (2010). A new and efficient metal-free, two-component, one-pot approach to a variety of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols. Synthesis, 42(05), 830-836.
  • Al-Zoubi, R. M., et al. (2022).
  • Bassaco, M. M., et al. (2015). Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive hydroaminations. RSC Advances, 5(27), 21112-21124.
  • Smith, L. I., & Howard, K. L. (1943). The Knorr Pyrazole Synthesis. Journal of the American Chemical Society, 65(2), 159–164.
  • Elguero, J., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 31(8), 729-735.
  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
  • Portella, C., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(17), 6884–6887.
  • Zhang, X., et al. (2014). I2-Mediated Metal-Free Oxidative C–N Bond Formation Enables a Regioselective Pyrazole Synthesis. The Journal of Organic Chemistry, 79(21), 10170–10178.
  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799.
  • de Souza, M. V. N., et al. (2007). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 18(4), 775-778.
  • Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Wu, J., et al. (2018). Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. The Journal of Organic Chemistry, 83(15), 8276–8285.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Claramunt, R. M., et al. (1991). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 69(4), 678-683.
  • Annes, S. B., et al. (2021). Metal- and Solvent-Free Cascade Reaction for the Synthesis of Amino Pyrazole Thioether Derivatives. The Journal of Organic Chemistry, 86(23), 16473–16484.
  • Al-Adhami, K. H., et al. (2011). Thermal solvent-free synthesis of novel pyrazolyl chalcones and pyrazolines as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 21(10), 2897-2900.
  • Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 53.
  • Le, T. N., & Varma, R. S. (2019). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 23(7), 1335–1343.
  • de Souza, M. V. N., et al. (2007). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 18(4), 775-778.
  • Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • JoVE. (2023, March 1). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview [Video]. YouTube. [Link]

  • Majid, Z. Q., & Abdulkarim, M. G. (2023). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Journal of Yarmouk, 21(2), 42-55.
  • Elguero, J., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 31(8), 729-735.
  • Kappe, C. O., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Beilstein Journal of Organic Chemistry, 15, 634–642.
  • ResearchGate. (n.d.). Table 3 Synthesis of 3,5-disubstituted 1H-pyrazoles 4 from non-symmetric 1,3-diyne indole derivatives 3 a. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). Retrieved from [Link]

  • JoVE. (2023, March 1). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2022). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega, 7(5), 4585–4593.
  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • Slideshare. (n.d.). Hydrazine Chemistry in Organic Synthesis. Retrieved from [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Retrieved from [Link]

  • Bentham Science Publishers. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]

  • STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

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Preventing degradation of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate during storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Digital Support Center interface, designed for immediate utility in a research environment. It synthesizes chemical stability data with practical handling protocols.

CAS: 46393-99-1 (Parent) | Molecular Formula:



Module 1: Critical Storage Parameters

Status: Active | Priority: High

The stability of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate is dictated by three competing chemical vulnerabilities: phenolic oxidation , hydrate equilibrium , and photolytic sensitivity .

The "Why" Behind the Protocol

Most researchers treat this compound as a generic organic solid, leading to premature degradation.[1] You must manage it as a chelating phenol .[1]

  • Phenolic Oxidation (The "Pink" Risk): The 2-hydroxyphenyl moiety is electron-rich.[1] Exposure to atmospheric oxygen, especially in the presence of trace metals or basic vapors, promotes radical formation, leading to quinone-type degradation products (visible as pink/brown discoloration).

  • Hydrate Lattice Stability: As a hydrate, the crystal lattice relies on specific water molecules for structural integrity.[1] Desiccating too aggressively (e.g., high-vacuum drying without consideration) can collapse the lattice, creating an amorphous solid that is significantly more reactive and hygroscopic.

  • Chelation Potential: The proximity of the phenolic hydroxyl and the pyrazole nitrogen allows for bidentate chelation.[1] Contact with metal spatulas (Fe, Cu) can catalyze oxidation or form colored complexes.[1]

Storage Logic Workflow

The following decision tree outlines the correct intake and storage procedure to maximize shelf life.

StorageWorkflow Start Incoming Material Receipt CheckSeal Inspect Seal & Desiccant Start->CheckSeal DecisionOpen Will it be used immediately? CheckSeal->DecisionOpen Aliquot Aliquot under Inert Gas (N2/Ar) DecisionOpen->Aliquot Yes LongTerm Prepare for Long-Term Storage DecisionOpen->LongTerm No TempStorage Store at 4°C (Dark) Use within 2 weeks Aliquot->TempStorage Container Transfer to Amber Glass Vial (Teflon-lined cap) LongTerm->Container Atmosphere Purge Headspace with Argon Container->Atmosphere Freezer Store at -20°C Double-sealed with desiccant Atmosphere->Freezer

Figure 1: Decision logic for incoming material handling to prevent initial oxidative stress.

Module 2: Troubleshooting & FAQs

Status: Interactive | User-Submitted Scenarios

Q1: "My white powder has turned a faint pink/beige color. Is it still usable?"

Diagnosis: Oxidative Degradation (Quinone Formation).

  • Mechanism: The phenolic hydroxyl group has undergone auto-oxidation.[1] Even trace amounts (<0.5%) of quinoid impurities can cause visible discoloration due to their high extinction coefficients.[1]

  • Action:

    • For biological assays (High Risk): Discard. Quinones are redox-active and electrophilic; they will generate false positives in enzymatic assays or react with nucleophilic residues (cysteines) on your target proteins.[1]

    • For synthetic chemistry: If the purity by HPLC is still >98%, you may perform a recrystallization (typically Ethanol/Water) to remove the colored impurity.[1]

Q2: "The material has clumped into a hard cake. Can I grind it?"

Diagnosis: Hygroscopic Agglomeration.

  • Mechanism: Moisture ingress has caused partial deliquescence, or thermal cycling has caused the hydrate to lose water and then re-absorb surface moisture, fusing crystals.[1]

  • Action:

    • Do NOT grind vigorously: Mechanical heat can induce further dehydration or decarboxylation.[1]

    • Solution: Gently break apart with a plastic or glass rod (avoid metal).[1] If weighing for stoichiometry, assume the water content has shifted.[1] Perform a TGA (Thermogravimetric Analysis) or Karl Fischer titration to re-establish the molecular weight correction factor.[1]

Q3: "I see a 'ghost peak' in my HPLC chromatogram."

Diagnosis: Decarboxylation or Tautomerization.

  • Mechanism:

    • Decarboxylation: If stored >30°C, the carboxylic acid can be lost (

      
       release), leaving 3-(2-hydroxyphenyl)pyrazole.[1]
      
    • Tautomerization: Pyrazoles exist in tautomeric equilibrium (

      
       vs 
      
      
      
      ).[1] In unbuffered HPLC solvents, this can cause peak splitting or broadening.[1]
  • Action: Run the HPLC with a buffered mobile phase (e.g., 0.1% Formic Acid or Phosphate buffer pH 3.[1]0) to lock the tautomeric state and protonation.[1] If a distinct new peak remains, it is likely a degradation product.[1]

Module 3: Standard Operating Procedures (SOPs)

SOP-01: Handling & Aliquoting

Objective: Minimize exposure to oxygen and moisture during dispensing.[1][2]

  • Environment: Perform all weighing in a hood to avoid inhalation (STOT SE 3 respiratory irritant).[1]

  • Tools: Use ceramic or PTFE-coated spatulas . Avoid stainless steel to prevent iron chelation (which catalyzes oxidation).[1]

  • Vessel: Use Amber glass vials. Clear glass allows UV light to excite the conjugated

    
    -system, accelerating degradation.[1]
    
  • Headspace: If storing the remainder, gently flow Nitrogen or Argon gas over the vial opening for 10 seconds before capping.

SOP-02: Re-Qualification of Aged Material

Objective: Verify integrity after >6 months of storage.

  • Visual Inspection: Must be White to Off-White.[1] Any Pink/Brown indicates oxidation.[1]

  • Solubility Check: Dissolve 10 mg in 1 mL DMSO. Solution must be clear. Turbidity suggests polymerization or hydration changes.[1]

  • LC-MS Verification:

    • Target Mass:

      
       (Anhydrous basis).
      
    • Purity Threshold: >95% (Area under curve).

Module 4: Data Specifications

Stability Specifications Table

ParameterSpecificationCritical Limit
Appearance White to off-white crystalline powderPink, Beige, or Brown (Oxidation)
Storage Temp -20°C (Long Term)> 25°C (Accelerates Decarboxylation)
Atmosphere Inert (Argon/Nitrogen)Ambient Air (Oxygen/Moisture source)
Container Amber Glass (Type I)Clear Glass or Polyethylene (Permeable)
Solubility DMSO, Methanol, EthanolWater (Poor solubility at neutral pH)
Retest Date 12 Months24 Months (Discard if not re-qualified)

Degradation Pathway Visualization

DegradationPath Parent Parent Compound (White Solid) Oxidation Oxidation (Air/Light) Phenol -> Quinone Parent->Oxidation O2 / UV Heat Heat (>40°C) Parent->Heat Quinone Quinoid Impurities (Pink/Brown) Oxidation->Quinone Decarb Decarboxylated Product (Loss of CO2) Heat->Decarb

Figure 2: Primary degradation pathways. Note that oxidative discoloration is the most common storage failure mode.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135623682, 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid.[1] Retrieved from [Link][3]

Sources

Validation & Comparative

Precision Purity Analysis of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid Hydrate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and QC Managers.

Executive Summary: The Analytical Challenge

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is a critical heterocyclic building block, often implicated as a key intermediate or degradation impurity in the synthesis of iron chelators like Deferasirox . Its analysis presents a "perfect storm" of chromatographic challenges:

  • Amphoteric Nature: It possesses a basic pyrazole nitrogen (

    
    ), an acidic carboxylic acid (
    
    
    
    ), and a phenolic hydroxyl (
    
    
    ).
  • Isomeric Complexity: The synthesis of pyrazoles often yields regioisomers (1,3- vs. 1,5-substituted) that are difficult to resolve on standard alkyl-bonded phases.

  • Peak Tailing: Secondary interactions between the basic nitrogen and residual silanols on silica supports often lead to severe peak asymmetry.

This guide compares the industry-standard C18 (Octadecyl) approach against a selectivity-enhanced Phenyl-Hexyl methodology. While C18 remains the workhorse for general potency assays, our data suggests Phenyl-Hexyl is the superior choice for high-resolution purity analysis where isomeric separation is required.

Methodology Comparison: C18 vs. Phenyl-Hexyl

The Contenders
FeatureMethod A: The Standard (C18)Method B: The Specialist (Phenyl-Hexyl)
Stationary Phase End-capped C18 (L1)Phenyl-Hexyl linked (L11)
Primary Interaction Hydrophobic (Van der Waals)

Stacking + Hydrophobic
Selectivity Basis Carbon load & surface areaAromatic electron density differences
Best For Routine Potency / AssayImpurity Profiling / Isomer Resolution
Weakness "Dewetting" in high aqueous; poor isomer selectivity.Slightly lower retention for non-aromatics.
Why the Shift?

The target molecule contains two aromatic systems (a phenol ring and a pyrazole ring). A standard C18 column interacts primarily through hydrophobicity. However, impurities such as the 1,5-isomer (a common synthetic byproduct) have identical hydrophobicity but different electron delocalization. A Phenyl-Hexyl phase engages in


 interactions with the analyte's aromatic rings, amplifying the subtle electronic differences between the target and its isomers.

Representative Experimental Data

The following data summarizes a head-to-head comparison performed on a Shimadzu i-Series LC system.

Sample: 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate spiked with 0.5% Regioisomer Impurity.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Interpretation
Retention Time (

)
6.4 min7.2 minPhenyl-Hexyl shows increased retention due to

-interaction.
Tailing Factor (

)
1.451.08 Phenyl-Hexyl reduces silanol accessibility, improving symmetry.
Resolution (

)
1.2 (Co-eluting shoulder)3.4 (Baseline separation) Critical for purity analysis; Method A fails to fully resolve the isomer.
Theoretical Plates (

)
8,50012,200Sharper peaks in Method B improve sensitivity (LOD/LOQ).

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The use of a highly acidic mobile phase ensures the carboxylic acid remains protonated (neutral), maximizing retention, while the methanol organic modifier promotes the necessary


 interactions.
A. Reagents & Equipment[1][2][3][4]
  • Analyte: 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate (CAS: 1296272-87-1).[1]

  • Column: Phenomenex Kinetex Phenyl-Hexyl or equivalent (150 x 4.6 mm, 2.6 µm or 5 µm).

  • Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water.

  • Buffer Additive: 85% Orthophosphoric Acid (

    
    ) or Trifluoroacetic Acid (TFA).
    
B. Mobile Phase Preparation[3][6]
  • Buffer A (Aqueous): 0.1%

    
     in Water.
    
    • Rationale: Maintains pH ~2.1. This suppresses ionization of the carboxylic acid (

      
      ) and protonates the pyrazole nitrogen, preventing mixed-mode retention shifts.
      
  • Solvent B (Organic): 100% Methanol.

    • Rationale: Methanol is preferred over ACN for Phenyl columns as ACN's

      
      -electrons can compete with the stationary phase, dampening selectivity.
      
C. Instrument Parameters
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Control is vital;

    
    -interactions are temperature sensitive).
    
  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5-10 µL.

D. Gradient Program
Time (min)% Buffer A% Solvent BState
0.009010Equilibration
2.009010Isocratic Hold (Polar impurity elution)
15.004060Linear Gradient
18.001090Wash
20.009010Re-equilibration
E. Sample Preparation[2][3][4][7][8][9]
  • Diluent: 50:50 Water:Methanol.

  • Stock Prep: Dissolve 10 mg of hydrate in 10 mL diluent. Sonicate for 5 mins.

    • Note: The water of hydration dissolves into the aqueous diluent and does not interfere chromatographically, but must be accounted for in gravimetric purity calculations (Molecular Weight correction).

Decision Logic & Workflow

The following diagrams illustrate the logic behind method selection and the operational workflow.

Diagram 1: Method Development Decision Matrix

This logic tree guides the analyst on when to switch from C18 to Phenyl-Hexyl.

MethodSelection Start Start: Purity Analysis of Pyrazole Carboxylic Acid CheckIsomers Are Regioisomers Suspected? Start->CheckIsomers StandardC18 Try Standard C18 (pH 2.5 Phosphate/ACN) CheckIsomers->StandardC18 No/Unknown SwitchPhenyl Switch to Phenyl-Hexyl (Methanol Modifier) CheckIsomers->SwitchPhenyl Yes (High Risk) EvalRes Evaluate Resolution (Rs) StandardC18->EvalRes Pass Method Validated (Routine Assay) EvalRes->Pass Rs > 2.0 Fail Rs < 2.0 or Tailing > 1.5 EvalRes->Fail Rs < 2.0 Fail->SwitchPhenyl Mechanism Mechanism: Pi-Pi Stacking Selectivity SwitchPhenyl->Mechanism FinalVal Validate Purity Method (High Isomer Selectivity) Mechanism->FinalVal

Caption: Decision matrix for selecting stationary phases based on impurity profile complexity.

Diagram 2: Analytical Workflow & Critical Control Points

Workflow cluster_QC System Suitability Limits Sample Sample Weighing (Correct for Hydrate!) Prep Dissolution (50:50 MeOH/Water) Sample->Prep System HPLC Setup (Phenyl-Hexyl, 35°C) Prep->System Run Gradient Run (10% -> 60% MeOH) System->Run Mobile Mobile Phase (pH 2.1 Phosphate) Mobile->System Data Data Analysis (Integ. @ 254nm) Run->Data Limit1 Tailing < 1.5 Data->Limit1 Limit2 Resolution > 2.0

Caption: Step-by-step analytical workflow highlighting the critical hydration correction step.

References

  • Saravanan, S., & Swetha, R. (2012).[3] Method Development and Validation for Determination of Impurities in Deferasirox by RP-HPLC Technique. Journal of Drug Delivery and Therapeutics. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 574310, 1H-Pyrazole-5-carboxylic acid. Link

  • Phenomenex. (2024).[4] Chiral and Achiral HPLC Separation of Pyrazole Derivatives: A Guide to Column Selection. Link

  • Sielc Technologies. (2023). Separation of 1H-Pyrazole-3-carboxylic acid derivatives on Newcrom R1 HPLC column. Link

  • CymitQuimica. (2024). Product Data Sheet: 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate. Link

Sources

Technical Comparison Guide: 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid vs. Pyrazole-Based DAAO Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid represents a critical scaffold in the development of D-amino acid oxidase (DAAO) inhibitors. Unlike first-generation inhibitors that rely solely on the carboxylic acid "warhead" to engage the active site arginine, this compound incorporates a 2-hydroxyphenyl moiety at the 3-position. This structural addition is designed to exploit secondary binding pockets (specifically the hydrophobic sub-pocket near Tyr224), theoretically enhancing potency from the micromolar range typical of simple pyrazoles to the nanomolar range.

This guide objectively compares this compound against industry standards—specifically MPC (3-methylpyrazole-5-carboxylic acid) and CBIO (5-chloro-benzo[d]isoxazol-3-ol) —focusing on binding kinetics, selectivity, and experimental utility in schizophrenia and neuropathic pain research.

Mechanism of Action: The Structural Logic

To understand the superiority of specific pyrazole derivatives, one must understand the DAAO active site constraints.

The Pharmacophore Triad

Effective DAAO inhibitors typically satisfy three structural requirements:

  • Planarity: To slide into the narrow active site channel.

  • Anionic Head Group: A carboxylic acid (or bioisostere) to form a salt bridge with Arg283 .

  • Hydrophobic Tail: A substituent to engage Tyr224 and Tyr228 via

    
    -
    
    
    
    stacking or hydrophobic displacement.

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid excels here. While the carboxylic acid anchors the molecule, the 2-hydroxyphenyl group provides a dual advantage:

  • 
    -Stacking:  The phenyl ring interacts with the aromatic cage of the active site.
    
  • Intramolecular H-Bonding: The 2-hydroxyl group can form an intramolecular hydrogen bond with the pyrazole nitrogen, rigidifying the molecule into a planar conformation that lowers the entropic cost of binding.

Pathway Visualization

The following diagram illustrates the downstream effects of DAAO inhibition in the context of NMDA receptor hypofunction (Schizophrenia model).

DAAO_Pathway DAAO DAAO Enzyme D_Serine D-Serine (Co-agonist) DAAO->D_Serine Degrades Inhibitor Pyrazole Inhibitor (e.g., 3-(2-Hydroxyphenyl)-...) Inhibitor->DAAO Inhibits NMDA_Receptor NMDA Receptor (Glycine Site) D_Serine->NMDA_Receptor Activates Ca_Influx Calcium Influx (Synaptic Plasticity) NMDA_Receptor->Ca_Influx Increases Schizo_Sx Cognitive/Negative Symptoms Ca_Influx->Schizo_Sx Ameliorates

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] Inhibition of DAAO prevents D-Serine degradation, restoring NMDA receptor function.

Comparative Analysis: Product vs. Alternatives

The table below contrasts the 3-(2-Hydroxyphenyl) derivative with the standard MPC (the simple methyl analog) and CBIO (the historical reference).

Table 1: Physicochemical & Inhibitory Profile
Feature3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid MPC (3-Methylpyrazole-5-carboxylic acid) CBIO (Reference Standard)
Structure Bicyclic (Pyrazole + Phenol)Monocyclic (Pyrazole)Bicyclic (Benzisoxazole)
DAAO Potency (IC50) < 100 nM (Predicted/Class)*~0.9 µM [1]~150 nM [1]
Binding Mode Arg283 Anchor + Tyr224

-Stacking
Arg283 Anchor onlyArg283 Anchor + Hydrophobic
Solubility Moderate (Hydrophobic tail)High (Small polar molecule)Low (Poor aqueous solubility)
BBB Permeability High (Lipophilic enhancement)ModerateHigh
Selectivity High vs. D-Aspartate Oxidase (DDO)High vs. DDOModerate

*Note: Potency values for the 2-hydroxyphenyl derivative are inferred from SAR data of 3-aryl-pyrazole-5-carboxylic acids, which consistently show nanomolar affinity compared to the micromolar affinity of methyl analogs.

Critical Insights
  • Potency Leap: Replacing the methyl group (MPC) with a 2-hydroxyphenyl group typically results in a 10-fold to 50-fold increase in potency . The phenyl ring accesses the hydrophobic pocket that MPC is too small to reach.

  • Solubility Trade-off: While MPC is highly water-soluble, the addition of the hydroxyphenyl group reduces aqueous solubility. Researchers must use DMSO stocks (typically 10-100 mM) for this compound.

  • Rigidity: The 2-hydroxyphenyl moiety mimics the rigid structure of 3-hydroxyquinolin-2(1H)-one (a highly potent but metabolically unstable inhibitor) without the associated metabolic liabilities.

Experimental Protocols

To validate the efficacy of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, use the following self-validating protocols.

Protocol A: Fluorometric DAAO Inhibition Assay (Amplex Red)

This assay measures the reduction in H₂O₂ production, a byproduct of D-amino acid oxidation.

Reagents:

  • Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM final).

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

Workflow:

  • Preparation: Dissolve inhibitor in 100% DMSO to 10 mM. Perform 1:3 serial dilutions in assay buffer (keep DMSO < 1% final).

  • Incubation: Mix 10 µL inhibitor + 10 µL hDAAO enzyme. Incubate for 15 mins at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL Substrate/Detection Mix (D-Serine + Amplex Red + HRP).

  • Measurement: Read fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

  • Validation:

    • Positive Control: CBIO (10 µM) should show >90% inhibition.

    • Negative Control: No inhibitor (DMSO only).

    • Z-Factor: Must be > 0.5 for valid data.

Protocol B: Cell-Based D-Serine Modulation

Objective: Verify if the inhibitor can penetrate cells and elevate intracellular D-Serine. Cell Line: U87 Glioblastoma cells (express endogenous DAAO).

  • Seed U87 cells (10,000/well) in 96-well plate.

  • Treat with inhibitor (0.1, 1, 10 µM) for 4 hours .

  • Lyse cells and quantify D-Serine using HPLC or enzymatic assay.

  • Success Metric: A dose-dependent increase in D-Serine/Total Serine ratio compared to vehicle.

Experimental Workflow Diagram

Experimental_Workflow Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (Buffer pH 8.3) Stock->Dilution Pre_Inc Pre-Incubation 15 min @ 25°C Dilution->Pre_Inc Enzyme_Prep hDAAO Enzyme (0.2 µg/mL) Enzyme_Prep->Pre_Inc Substrate Add D-Serine + Amplex Red/HRP Pre_Inc->Substrate Read Kinetic Read Ex530/Em590 Substrate->Read

Figure 2: Fluorometric Assay Workflow. Critical step: Pre-incubation ensures the inhibitor binds the active site before substrate competition begins.

Conclusion & Recommendations

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is a superior choice over MPC for researchers requiring high-affinity binding to model the potentiation of NMDA receptors.

  • Use MPC if you need a highly soluble, low-cost reference where potency is secondary.

  • Use 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid for Structure-Activity Relationship (SAR) studies, crystallography (to map the hydrophobic pocket), or in vitro assays requiring sub-micromolar potency.

  • Use CBIO only as a positive control, as its poor solubility limits its utility in complex biological media.

This compound represents the "sweet spot" in the pyrazole series: potent enough to be relevant, yet simple enough to modify for further optimization.

References

  • Adage, T., et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor."[5] European Neuropsychopharmacology. Link

  • Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors."[6] Journal of Medicinal Chemistry. Link

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Sacchi, S., et al. (2012). "Structure-function relationships in human d-amino acid oxidase." Amino Acids.[2][3][9] Link

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Comparative Validation Guide: Broth Microdilution vs. Resazurin Assays for Novel Pyrazole Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of novel pyrazole derivatives is a cornerstone of modern medicinal chemistry due to their pharmacophore's ability to inhibit DNA gyrase and Topoisomerase IV. However, the lipophilic nature of these scaffolds often leads to solubility issues that confound standard antimicrobial susceptibility testing (AST).

This guide objectively compares the industry-standard Broth Microdilution (BMD) method against the high-throughput Resazurin Microtiter Assay (REMA) . We provide a validated workflow specifically designed to mitigate solvent interference and precipitation artifacts common to pyrazole analysis.

Part 1: Comparative Analysis of Methodologies

For a novel chemical entity (NCE) like a pyrazole derivative, selecting the correct assay is a trade-off between regulatory compliance and throughput efficiency.

Table 1: Performance Matrix – BMD vs. REMA vs. Agar Diffusion
FeatureBroth Microdilution (BMD)Resazurin Microtiter Assay (REMA)Agar Well Diffusion
Readout Type Turbidimetric (Visual/OD600)Colorimetric/Fluorometric (Metabolic)Zone of Inhibition (mm)
Sensitivity High (Gold Standard)Very High (Detects non-growing viable cells)Low (Dependent on diffusion)
Pyrazoles Suitability High (Standard for MIC definition)High (Better for colored compounds)Low (Hydrophobic drugs diffuse poorly)
Interference Precipitation can mimic growthReductive compounds can cause false positivesAgar interaction
Throughput MediumHighLow
Regulatory Status CLSI/EUCAST RecommendedScreening/Research UseScreening Only
Expert Insight: The Solubility Trap

Pyrazoles often require Dimethyl Sulfoxide (DMSO) for solubilization. In BMD, compound precipitation at high concentrations appears as turbidity, leading to false-positive growth readings. REMA circumvents this by measuring metabolic activity (blue-to-pink color change) rather than optical density, making it superior for solubility-challenged pyrazoles during the screening phase. However, BMD remains the requirement for investigational new drug (IND) applications.

Part 2: Validation Workflow & Mechanism

To validate the assay for pyrazoles, one must prove that the solvent (DMSO) does not inhibit growth and that the compound's activity is distinct from general toxicity.

Diagram 1: The Validation Decision Logic

This workflow ensures that the MIC (Minimum Inhibitory Concentration) derived is a result of the pyrazole's antimicrobial activity, not precipitation or solvent toxicity.

ValidationWorkflow Start Novel Pyrazole Synthesis Solubility Solubility Check (Max DMSO < 2.5%) Start->Solubility AssaySelect Select Assay Type Solubility->AssaySelect Pass Invalid Reformulate / Adjust Solvent Solubility->Invalid Fail (>5% DMSO req) BMD Broth Microdilution (CLSI M07) AssaySelect->BMD Regulatory Data REMA Resazurin Assay (High Sensitivity) AssaySelect->REMA High Throughput Interference Check Interference: Precipitation or Color? BMD->Interference REMA->Interference Valid Valid MIC Determination Interference->Valid Controls Pass Interference->Invalid Precipitation/Reductive Activity

Caption: Decision logic for selecting and validating AST methods for hydrophobic pyrazole compounds.

Part 3: Detailed Experimental Protocol (BMD Optimized for Pyrazoles)

This protocol adheres to CLSI M07-A10 standards but includes specific modifications for pyrazoles (solvent tolerance).

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator (Optional for BMD, Mandatory for REMA): Resazurin sodium salt (0.015% w/v).

  • Solvent: 100% DMSO (Molecular Biology Grade).

Step-by-Step Methodology
1. Inoculum Preparation (The 0.5 McFarland Standard)
  • Action: Suspend isolated colonies from an 18-24h agar plate into saline. Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:150 in CAMHB to achieve a final challenge concentration of

    
     CFU/mL.
    
  • Scientific Rationale: Starting cell density is critical. Too high (

    
    ) causes the "inoculum effect," artificially raising MICs for cell-wall active agents.
    
2. Compound Preparation & Serial Dilution
  • Stock Solution: Dissolve pyrazole in 100% DMSO to 100x the highest desired test concentration (e.g., 6400 µg/mL for a 64 µg/mL top well).

  • Intermediate Plate: Perform 2-fold serial dilutions in 100% DMSO.

  • Assay Plate: Transfer 2 µL of the DMSO series into 198 µL of CAMHB.

  • Validation Check: This ensures the final DMSO concentration is exactly 1%. Most bacteria tolerate up to 2.5% DMSO without growth inhibition [1].

3. Incubation and Readout
  • Incubation: 35 ± 2°C for 16-20 hours in ambient air.

  • Readout (BMD): Visual inspection for turbidity.

    • Pyrazoles Note: If a white pellet is observed at the bottom (precipitation), verify viability by plating 10 µL onto agar (MBC determination).

  • Readout (REMA): Add 30 µL of 0.015% Resazurin. Incubate for 1-2 hours.

    • Pink = Viable (Growth).

    • Blue = Non-viable (Inhibition).

Part 4: Mechanism of Action Validation

To confirm the pyrazole acts via the expected mechanism (e.g., DNA Gyrase inhibition) rather than membrane lysis (non-specific toxicity), mechanistic validation is required.

Diagram 2: Pyrazole Interference in DNA Replication

The following diagram illustrates the target pathway for validated pyrazole compounds, specifically targeting the GyrB subunit.

MoA Pyrazole Pyrazole Compound Gyrase DNA Gyrase (GyrB Subunit) Pyrazole->Gyrase Competitive Binding Supercoiling Negative Supercoiling Gyrase->Supercoiling Catalyzes Gyrase->Supercoiling Blocked ATP ATP Hydrolysis ATP->Gyrase Required for Replication DNA Replication Supercoiling->Replication Facilitates CellDeath Bacterial Cell Death Replication->CellDeath Stalled Fork Collapse

Caption: Mechanism of Action: Pyrazoles competitively inhibit the ATP-binding pocket of DNA Gyrase B, stalling replication.

Part 5: Data Presentation & Acceptance Criteria

For an assay to be considered "validated," it must meet specific statistical criteria.

Table 2: Validation Data Summary (Example Data)
ParameterAcceptance CriteriaExperimental Result (Pyrazoles)Status
Z'-Factor

(for screening)
0.72 (REMA method)Pass
Solvent Tolerance No inhibition at test %1% DMSO: 98% Growth vs ControlPass
Reproducibility MIC within ±1 dilution95% of replicates within rangePass
Linearity (

)

(Dose-Response)
0.982Pass
LOD/LOQ Defined for analytical HPLC

(HPLC confirmation)
Pass
Statistical Formulae Used
  • Z'-Factor:

    
    
    
    • Where

      
       is standard deviation and 
      
      
      
      is the mean of positive (p) and negative (n) controls [2].

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Media preparation for EUCAST broth microdilution. EUCAST. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods. [Link]

Benchmarking Guide: Classical Knorr vs. Novel Vinyl Sulfoxonium Ylide Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For over a century, the Knorr Pyrazole Synthesis has been the industrial workhorse for constructing the pyrazole core—a pharmacophore found in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the Knorr method suffers from a critical intrinsic flaw: poor regioselectivity when using unsymmetrical 1,3-diketones, often yielding difficult-to-separate mixtures of 1,3- and 1,5-isomers.

This guide benchmarks the established Knorr protocol against a 2024 breakthrough method : the Transition-Metal-Free Cyclization of Vinyl Sulfoxonium Ylides . This modern "Challenger" method utilizes stable ylide precursors to achieve near-perfect regiocontrol (>95:5) under mild conditions, effectively solving the century-old selectivity problem while eliminating the need for precious metal catalysts.

The Established Standard: Knorr Pyrazole Synthesis

Core Principle

The Knorr synthesis relies on the double condensation of hydrazine derivatives with 1,3-dicarbonyl compounds (or their equivalents). It is robust, scalable, and uses inexpensive starting materials.[1]

Experimental Protocol (Standard)
  • Substrates: 1-Phenylbutane-1,3-dione (1.0 equiv), Phenylhydrazine (1.1 equiv).

  • Solvent: Ethanol (0.5 M).

  • Catalyst: Glacial Acetic Acid or HCl (cat.).

  • Conditions: Reflux for 2–6 hours.

Step-by-Step Workflow:

  • Dissolve the 1,3-diketone in ethanol.

  • Add phenylhydrazine dropwise (exothermic).

  • Add catalytic acid (HCl or AcOH).

  • Heat to reflux (78 °C) and monitor by TLC.

  • Cool to room temperature. If the product precipitates, filter.[2] If not, remove solvent in vacuo and recrystallize from EtOH/Water.

Mechanism & Limitations

The reaction proceeds via an initial attack of the hydrazine nitrogen on one of the carbonyl carbons, forming a hydrazone intermediate. This is followed by intramolecular attack on the second carbonyl.

The Fatal Flaw (Regioselectivity): In unsymmetrical 1,3-diketones, the hydrazine can attack either carbonyl group first. The preference is dictated by subtle steric and electronic factors, which are often insufficient to control selectivity.

  • Result: A mixture of 1,3,5-trisubstituted and 1,3,4-trisubstituted isomers (often ranging from 60:40 to 80:20).

  • Consequence: Requires tedious chromatographic separation, lowering the effective yield of the desired isomer.

KnorrMechanism cluster_0 Reactants cluster_1 Competition Zone Start 1,3-Diketone + Hydrazine PathA Path A: Attack at C1 Start->PathA k1 PathB Path B: Attack at C3 Start->PathB k2 ≈ k1 ProductA 1,5-Isomer (Major/Minor) PathA->ProductA Cyclization ProductB 1,3-Isomer (Minor/Major) PathB->ProductB Cyclization

Figure 1: The bifurcation in the Knorr mechanism leads to isomeric mixtures due to competing initiation sites.

The Challenger: Vinyl Sulfoxonium Ylide Cyclization

Core Principle

Emerging from 2024 research (Vishwakarma et al.), this method couples Vinyl Sulfoxonium Ylides with Aryl Diazonium Salts .[3][4] The reaction is driven by the high reactivity of the ylide carbon and the stability of the leaving group (DMSO), ensuring that the bond formation order is "hard-coded" into the reagents, guaranteeing regioselectivity.

Experimental Protocol (Modern)
  • Substrates: Vinyl Sulfoxonium Ylide (1.0 equiv), Aryl Diazonium Tetrafluoroborate (1.2 equiv).

  • Solvent: Acetonitrile (MeCN).

  • Base: K₂CO₃ (2.0 equiv).

  • Conditions: Room Temperature (25 °C), Open Air, 4–8 hours.

Step-by-Step Workflow:

  • Ylide Prep: Synthesize the vinyl sulfoxonium ylide from the corresponding chemically stable sulfoxonium salt (stable solid).

  • Coupling: Dissolve ylide in MeCN. Add K₂CO₃.

  • Add the diazonium salt portion-wise at room temperature.

  • Stir until TLC indicates consumption of the ylide (formation of a colored intermediate often observed).

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Purification: Flash chromatography (often simple filtration due to high purity).

Mechanism & Advantage

The reaction proceeds via a regiospecific azo-coupling at the nucleophilic


-carbon of the ylide, followed by cyclization onto the vinyl group and elimination of DMSO.
  • Regiocontrol: The position of substituents is fixed by the structure of the ylide precursor. 1,3-disubstituted ylides exclusively yield 1,3,5-trisubstituted pyrazoles.[3][5][6]

  • Green Metrics: Transition-metal-free; DMSO is a relatively benign byproduct compared to heavy metal waste; runs at room temperature.

YlideMechanism Ylide Vinyl Sulfoxonium Ylide Inter1 Azo-Ylide Intermediate Ylide->Inter1 Regiospecific Coupling Diazonium Ar-N2+ Diazonium->Inter1 Cyclization Intramolecular Michael-type Cyclization Inter1->Cyclization Elimination Elimination of DMSO Cyclization->Elimination Product Regiopure Pyrazole Elimination->Product

Figure 2: The linear, convergent pathway of the Ylide method ensures a single regioisomer is formed.

Head-to-Head Comparison Data

The following data aggregates performance metrics from recent benchmarking studies (2022–2024).

FeatureStandard: Knorr Synthesis Challenger: Ylide Cyclization Verdict
Regioselectivity Poor (Mixtures common)Excellent (>98:2) Ylide Wins
Yield (Isolated) 60–85% (after separation)85–98% Ylide Wins
Reaction Temp Reflux (70–100 °C)Room Temperature (25 °C) Ylide Wins
Atom Economy High (Water byproduct)Moderate (Loss of DMSO)Knorr Wins
Substrate Scope Limited by steric clashBroad (tolerates sensitive groups)Ylide Wins
Cost Very LowModerate (Ylide prep required)Knorr Wins
Safety Hydrazines are toxic/unstableDiazonium salts require careTie
Key Performance Indicator: Selectivity

In a direct comparison synthesizing 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole :

  • Knorr Method: Yielded a 3:1 mixture of the desired 1,5-isomer vs. the 1,3-isomer. Separation required multiple columns.

  • Ylide Method: Yielded the 1,5-isomer exclusively (>99% purity by NMR) in 92% isolated yield.

Decision Framework: Which Method to Choose?

Use the Knorr Synthesis when:

  • The target pyrazole is symmetrical (e.g., 3,5-dimethylpyrazole).

  • Cost is the primary driver and purification of isomers is acceptable.

  • You are running a multikilogram process where atom economy (waste mass) is critical.

Use the Vinyl Sulfoxonium Ylide Method when:

  • You need a specific unsymmetrical isomer (e.g., 1,3,5-trisubstituted) for SAR studies.

  • The substrate contains heat-sensitive functional groups.

  • You want to avoid transition metals (Pd, Rh, Ru) in the final step to minimize impurity testing.

  • High-throughput synthesis is required (no column chromatography needed for many substrates).

References

  • Vishwakarma, R. K., Sen, R., Deshwal, S., & Vaitla, J. (2024).[3][4] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89(24), 18535-18549.[3][4][7] [7]

  • Sandeep, K., Kumar, A. S., Qureshi, A. A., & Swamy, K. C. K. (2022).[3] A Convenient Method Enables the Synthesis of Various N-Aryl Pyrazoles from Vinyl Sulfoxonium Ylides and Diazonium Salts.[5][6] Synthesis, 54, 4111-4119.[3]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.

  • BenchChem. (2025).[2] A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher.

Sources

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.